Fmoc-Abg(N3)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-azidobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c22-24-23-11-5-6-12-25(13-20(26)27)21(28)29-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19H,5-6,11-14H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWAOXCPEFZRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCCCN=[N+]=[N-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-Abg(N3)-OH chemical structure and properties
An In-depth Technical Guide to Fmoc-4-azido-L-phenylalanine
Nomenclature Note: The compound referred to as "Fmoc-Abg(N3)-OH" is understood to be a non-standard nomenclature for Fmoc-4-azido-L-phenylalanine. This guide pertains to the latter, a widely used reagent in chemical biology and drug discovery.
Fmoc-4-azido-L-phenylalanine is a pivotal synthetic amino acid derivative utilized extensively in peptide synthesis and bioconjugation.[1] Its structure incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is stable during peptide chain elongation but readily cleaved under mild basic conditions, making it ideal for solid-phase peptide synthesis (SPPS).[1] The defining feature of this compound is the azido group (-N3) on the phenyl ring, which serves as a versatile chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise and efficient labeling of peptides and proteins with a wide array of molecules, such as fluorescent dyes, imaging agents, or drug payloads.[1]
Chemical Structure and Properties
The chemical structure of Fmoc-4-azido-L-phenylalanine is provided below, followed by a table summarizing its key quantitative properties.
Caption: Chemical structure of Fmoc-4-azido-L-phenylalanine.
Table 1: Chemical and Physical Properties of Fmoc-4-azido-L-phenylalanine
| Property | Value | Reference |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-azidophenyl)propanoic acid | |
| Synonyms | Fmoc-L-Phe(4-azido)-OH, Fmoc-p-azido-L-Phe-OH | [1] |
| CAS Number | 163217-43-4 | [1] |
| Molecular Formula | C24H20N4O4 | [1] |
| Molecular Weight | 428.44 g/mol | [2] |
| Appearance | Off-white to brownish powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage | 0-8 °C | [1] |
Experimental Protocols
Synthesis of Fmoc-4-azido-L-phenylalanine
The synthesis of Fmoc-4-azido-L-phenylalanine is typically achieved in a two-stage process. First, the unprotected 4-azido-L-phenylalanine is synthesized from L-phenylalanine. This is followed by the protection of the alpha-amino group with an Fmoc moiety. The following protocol is based on the chromatography-free synthesis of 4-azido-L-phenylalanine reported by Richardson, M. et al. in The Journal of Organic Chemistry (2018), followed by a standard Fmoc-protection procedure.
Stage 1: Synthesis of 4-azido-L-phenylalanine
This stage involves the iodination of L-phenylalanine followed by an Ullman-like azidation reaction.
Materials:
-
L-phenylalanine
-
Acetic acid
-
Sulfuric acid
-
Iodine monochloride (ICl)
-
Sodium azide (NaN3)
-
Copper(I) iodide (CuI)
-
Sodium ascorbate
-
L-proline
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Protocol:
-
Iodination: L-phenylalanine is dissolved in a mixture of acetic acid and sulfuric acid. The solution is cooled, and iodine monochloride is added portion-wise while maintaining a low temperature. The reaction is stirred until completion, and the product, 4-iodo-L-phenylalanine, is precipitated by adjusting the pH and collected by filtration.
-
Azidation: The 4-iodo-L-phenylalanine is suspended in a mixture of water and an organic solvent. Sodium azide, copper(I) iodide, sodium ascorbate, and L-proline are added. The mixture is heated under an inert atmosphere. Upon completion, the pH is adjusted to precipitate the crude 4-azido-L-phenylalanine, which is then purified by recrystallization.
Stage 2: Fmoc Protection of 4-azido-L-phenylalanine
Materials:
-
4-azido-L-phenylalanine
-
9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO3)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
Protocol:
-
4-azido-L-phenylalanine is dissolved in an aqueous solution of sodium bicarbonate and dioxane.
-
Fmoc-OSu is added to the solution, and the reaction is stirred at room temperature overnight.
-
The reaction mixture is acidified with HCl and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield Fmoc-4-azido-L-phenylalanine as a solid.
Caption: Synthetic workflow for Fmoc-4-azido-L-phenylalanine.
Applications in Signaling Pathways and Drug Development
Fmoc-4-azido-L-phenylalanine is not directly involved in endogenous signaling pathways. Its utility lies in its application as a tool to study these pathways and in the development of targeted therapeutics. Once incorporated into a peptide or protein, the azido group allows for the attachment of various functionalities through bioorthogonal chemistry.
Example Application: Peptide Labeling via Click Chemistry
A common application is the labeling of a synthetic peptide with a fluorescent probe to track its localization and interaction within a biological system.
-
SPPS: Fmoc-4-azido-L-phenylalanine is incorporated at a specific site in a peptide sequence during solid-phase peptide synthesis.
-
Deprotection and Cleavage: The completed peptide is deprotected and cleaved from the resin.
-
Click Reaction: The azide-containing peptide is reacted with an alkyne-functionalized fluorescent dye in the presence of a copper(I) catalyst. This forms a stable triazole linkage, covalently attaching the dye to the peptide.
Caption: Workflow for peptide labeling using Fmoc-4-azido-L-phenylalanine.
References
The Pivotal Role of the Azide Group in Fmoc-N-(4-azidobutyl)glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities and applications of Fmoc-N-(4-azidobutyl)glycine, a specialized amino acid derivative integral to modern peptide chemistry and drug development. The strategic incorporation of an azide (N₃) group within this molecule provides a powerful and versatile tool for chemical biology, enabling a wide array of bioorthogonal modifications. This document will delve into the synthesis, experimental protocols, and the profound impact of the azide moiety on the utility of this compound.
Introduction: The Power of a Bioorthogonal Handle
Fmoc-N-(4-azidobutyl)glycine, abbreviated as Fmoc-Abg(N₃)-OH, is a non-canonical amino acid building block. Its structure features a standard glycine backbone, N-substituted with a butyl chain terminating in an azide group. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom makes it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.
The defining characteristic of this molecule is the azide group. The azide is a "bioorthogonal" functional group, meaning it is chemically inert to the vast majority of functional groups found within biological systems, such as amines, carboxylates, and thiols. This stability allows for highly specific chemical reactions to be performed in complex biological environments, including on the surface of or inside living cells, without interfering with native biochemical processes.
The primary utility of the azide group in Fmoc-Abg(N₃)-OH lies in its ability to participate in "click chemistry" reactions. These reactions are characterized by their high efficiency, specificity, and mild reaction conditions. The two most prominent click reactions involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The Azide Group in Action: Click Chemistry
The azide group serves as a versatile handle for a variety of chemical modifications, primarily through its participation in cycloaddition reactions with alkynes.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regiospecific reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is widely used for bioconjugation, allowing for the attachment of various molecules, such as fluorescent dyes, imaging agents, or drug molecules, to a peptide containing an azide group.
The reaction is typically high-yielding and can be performed in a variety of solvents, including water.[1] The resulting triazole ring is chemically stable and serves as a robust linker.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which readily reacts with an azide in the absence of a catalyst.[2] The release of ring strain drives the reaction forward, making it a rapid and efficient ligation method.
The absence of a cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living systems, such as live-cell imaging and in vivo studies.[3]
Quantitative Data on Azide-Alkyne Cycloaddition Reactions
The efficiency and kinetics of click reactions are crucial for their successful application. The following tables summarize key quantitative data for CuAAC and SPAAC reactions involving azido-peptides.
Table 1: Representative Yields for CuAAC Reactions with Azido-Peptides
| Peptide Sequence | Alkyne Partner | Copper Source | Ligand | Solvent | Time (h) | Yield (%) | Reference |
| Azido-peptide | Propargyl-PEG | CuSO₄/NaAsc | TBTA | DMSO/H₂O | 4 | 69-72 | [4] |
| Azido-peptide | Alkyne-derivatized α-amino acid | CuSO₄ | TBTA | MeCN | 18 | 78 | [4] |
| Azido-peptide | Alkyne-TOCA analog | CuSO₄ (4 eq.) | NaAsc (4.4 eq.) | pH 5.0 | - | >98 | [4] |
| Azido-peptide | Alkyne-fluorophore | CuI | 2,6-lutidine/DIPEA | MeCN | 12 | 31-90 | [1] |
Table 2: Second-Order Rate Constants for SPAAC Reactions of Azido-Peptides
| Azido-Amino Acid | Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| Novel Azido-Amino Acid | DBCO | 0.34 | HBS buffer, pH 7.4, 25°C | [5] |
| Novel Azido-Amino Acid | BCN | 0.28 | MeOD, 25°C | [5] |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.32 - 0.85 | PBS, pH 7 | [6] |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.55 - 1.22 | HEPES, pH 7 | [6] |
| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo-DBCO-amine | 0.59 - 0.97 | DMEM | [6] |
Experimental Protocols
Synthesis of Fmoc-N-(4-azidobutyl)glycine
The synthesis of Fmoc-N-(4-azidobutyl)glycine can be achieved through a multi-step process, starting from commercially available precursors. A representative synthetic route is outlined below. This protocol is adapted from procedures for the synthesis of similar N-substituted glycine derivatives.
Workflow for Synthesis of Fmoc-N-(4-azidobutyl)glycine
Caption: Synthetic scheme for Fmoc-N-(4-azidobutyl)glycine.
Protocol:
-
Synthesis of N-(4-azidobutyl)glycine:
-
To a solution of 4-azido-1-butanamine in a suitable solvent (e.g., acetonitrile), add bromoacetic acid and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Purify the resulting N-(4-azidobutyl)glycine by appropriate methods, such as crystallization or column chromatography.
-
-
Fmoc Protection:
-
Dissolve N-(4-azidobutyl)glycine in a mixture of aqueous sodium bicarbonate and an organic solvent (e.g., dioxane).
-
Cool the solution in an ice bath and add Fmoc-succinimidyl carbonate (Fmoc-OSu) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by flash chromatography to yield Fmoc-N-(4-azidobutyl)glycine as a solid.
-
Incorporation of Fmoc-N-(4-azidobutyl)glycine into Peptides via Fmoc-SPPS
Fmoc-N-(4-azidobutyl)glycine can be incorporated into a peptide sequence using standard Fmoc solid-phase peptide synthesis (SPPS) protocols.
Workflow for Fmoc-SPPS
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Protocol:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.
-
Coupling:
-
Prepare a solution of Fmoc-N-(4-azidobutyl)glycine (typically 3-5 equivalents relative to the resin loading), a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF.
-
Add the coupling solution to the resin and agitate for a specified time (e.g., 1-2 hours) to ensure complete coupling.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling step, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
On-Resin CuAAC Reaction
Protocol:
-
Swell the azide-containing peptidyl-resin in a suitable solvent (e.g., DMF).
-
Prepare a solution of the terminal alkyne (e.g., 5 equivalents), CuSO₄·5H₂O (e.g., 0.1 equivalents), and sodium ascorbate (e.g., 0.5 equivalents) in a mixture of DMF and water.
-
Add the solution to the resin and agitate at room temperature for 12-24 hours.
-
Wash the resin thoroughly with DMF, water, and dichloromethane.
-
Proceed with cleavage and purification of the modified peptide.
Solution-Phase SPAAC Reaction
Protocol:
-
Dissolve the purified azide-containing peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a solution of the cyclooctyne-functionalized molecule (e.g., DBCO-PEG-fluorophore) in a compatible solvent (e.g., DMSO).
-
Incubate the reaction mixture at room temperature or 37°C, monitoring the reaction progress by HPLC or mass spectrometry.
-
Purify the conjugated peptide by RP-HPLC.
Applications in Drug Development and Signaling Pathway Elucidation
The ability to introduce a bioorthogonal handle into a peptide sequence opens up numerous possibilities in drug development and the study of biological systems. For instance, a bioactive peptide synthesized with Fmoc-Abg(N₃)-OH can be used to probe cellular signaling pathways.
Example Application: Investigating a Kinase Signaling Pathway
A peptide inhibitor of a specific kinase could be synthesized with an azide group. This azido-peptide could then be introduced to cells. After binding to its target kinase, the peptide can be cross-linked and then "clicked" to a reporter molecule (e.g., biotin or a fluorescent dye) via CuAAC or SPAAC. This allows for the identification and visualization of the kinase and its binding partners, providing insights into the signaling cascade.
Signaling Pathway Visualization
Caption: Probing a kinase cascade with an azido-peptide inhibitor.
Conclusion
Fmoc-N-(4-azidobutyl)glycine is a powerful tool in the arsenal of chemists and biologists. The strategic placement of the azide group provides a bioorthogonal handle that enables a vast array of chemical modifications through click chemistry. This allows for the synthesis of complex peptide conjugates, the labeling of biomolecules in living systems, and the development of novel therapeutic and diagnostic agents. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective utilization of this versatile building block in research and development.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides, a field that underpins significant advancements in drug discovery and development. Among the various methodologies, the utilization of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the temporary protection of α-amino groups has become the gold standard in solid-phase peptide synthesis (SPPS). Its widespread adoption is a testament to its remarkable orthogonality to acid-labile side-chain protecting groups and the mild, base-mediated conditions required for its removal. This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols, quantitative data on reaction parameters, and a discussion of potential side reactions and mitigation strategies.
Core Principles of Fmoc Chemistry
The Fmoc group, introduced by Carpino and Han in 1972, offers a robust and versatile strategy for peptide synthesis.[1] Its chemical properties are central to the success of the Fmoc/tBu (tert-butyl) orthogonal protection scheme, which is the most common approach in modern SPPS.
Mechanism of Protection: The Fmoc group is typically introduced by reacting the free amino group of an amino acid with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[][3] Fmoc-OSu is often preferred due to its greater stability and the reduced likelihood of side reactions.[4] The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent, forming a stable carbamate linkage.
Mechanism of Deprotection: The key advantage of the Fmoc group is its lability to basic conditions.[] Deprotection is typically achieved using a solution of a secondary amine, most commonly 20-50% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[] The mechanism is a β-elimination reaction. The base abstracts the acidic proton on the C9 position of the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and the formation of a carbamic acid intermediate, which rapidly decarboxylates to release the free amine.[6] The liberated DBF is scavenged by the excess amine to form a stable adduct.[6]
Quantitative Data in Fmoc Chemistry
The efficiency of Fmoc protection and deprotection, as well as the occurrence of side reactions, are influenced by various factors including the choice of reagents, reaction times, and the specific amino acid sequence.
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Reagent Composition | Typical Concentration | Deprotection Time | Advantages | Disadvantages | | --- | --- | --- | --- --- | | Piperidine in DMF | 20% (v/v) | 5-20 min | Well-established, effective for most sequences.[7] | Can promote aspartimide formation and racemization in sensitive sequences.[8][9] | | Piperazine in DMF/NMP | 5% (w/v) | 10-30 min | Reduced diketopiperazine and aspartimide formation.[8] | Slower deprotection kinetics compared to piperidine.[6] | | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF | 2% (v/v) | 1-5 min | Very rapid deprotection, useful for difficult sequences.[10][11] | Non-nucleophilic, requires a scavenger for DBF; can catalyze aspartimide formation.[10][11] | | 5% Piperazine + 2% DBU in DMF | 5% (w/v) Piperazine, 2% (v/v) DBU | < 1 min | Rapid deprotection with reduced side reactions compared to DBU alone.[12][13] | Requires careful optimization for specific sequences. |
Table 2: Factors Influencing Racemization of Fmoc-Amino Acids During Coupling
| Amino Acid | Coupling Reagent | Base | Extent of Racemization | Mitigation Strategies |
| Cysteine (Cys) | HBTU/HATU | DIPEA | High | Use of additives like HOBt or Oxyma; lower coupling temperature.[14][15] |
| Histidine (His) | HBTU/HATU | DIPEA | High | Protection of the imidazole side chain; use of less basic activators.[14][15] |
| Phenylglycine (Phg) | HATU | DIPEA | Significant | Use of weaker bases like N-methylmorpholine (NMM) or collidine.[16] |
| Serine (Ser) | HATU | NMM | Low to moderate | Optimized coupling times and temperatures.[15] |
Experimental Protocols
The following are detailed methodologies for the key steps in Fmoc chemistry.
Protocol 1: Fmoc Protection of an Amino Acid using Fmoc-OSu
-
Dissolution: Dissolve the amino acid in a 10% aqueous solution of sodium carbonate or sodium bicarbonate.
-
Addition of Fmoc-OSu: In a separate flask, dissolve 1.05 equivalents of Fmoc-OSu in dioxane or acetone.
-
Reaction: Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidification: Acidify the aqueous layer to a pH of 2 with 1 M HCl.
-
Extraction: Extract the Fmoc-protected amino acid with ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure Fmoc-amino acid.
Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Initial Wash: Wash the resin with DMF (3 x 1-2 minutes).
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF. Agitate the mixture for an initial 3 minutes, then drain the solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.
-
Monitoring: The progress of the deprotection can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct in the filtrate.[17]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the DBF adduct.
-
Confirmation of Free Amine: Perform a qualitative test, such as the Kaiser test, to confirm the presence of a free primary amine, indicating complete deprotection.
Visualizing Core Processes in Fmoc Chemistry
Diagrams are essential for a clear understanding of the chemical transformations and workflows in Fmoc-based peptide synthesis.
Common Side Reactions and Mitigation
While Fmoc chemistry is highly reliable, several side reactions can occur, potentially impacting the yield and purity of the final peptide.
-
Diketopiperazine Formation: This is a common side reaction that can occur after the deprotection of the second amino acid, leading to the cleavage of the dipeptide from the resin. It is particularly prevalent when proline or glycine are in the first or second position.
-
Mitigation: Using highly substituted resins (e.g., 2-chlorotrityl chloride resin), employing pre-formed dipeptides, or using alternative deprotection conditions can minimize this side reaction.[14]
-
-
Aspartimide Formation: Peptides containing aspartic acid (Asp) are susceptible to the formation of a five-membered succinimide ring, especially when followed by glycine, asparagine, or serine. This can lead to racemization and the formation of β-peptides.
-
Mitigation: The addition of additives like 1-hydroxybenzotriazole (HOBt) to the deprotection solution can suppress aspartimide formation.[18] Using sterically hindered side-chain protecting groups for Asp or employing backbone protection strategies are also effective.
-
-
Racemization: The activation of the carboxylic acid of the incoming Fmoc-amino acid can lead to the loss of stereochemical integrity, particularly for sensitive residues like cysteine and histidine.
Conclusion
Fmoc protecting group chemistry has revolutionized the field of peptide synthesis, enabling the routine and automated production of complex peptides for a wide range of applications in research, diagnostics, and therapeutics. A thorough understanding of the underlying chemical principles, optimization of reaction conditions, and awareness of potential side reactions are paramount for the successful synthesis of high-quality peptides. This guide provides a foundational resource for scientists and professionals working in this dynamic and impactful field, offering both the theoretical knowledge and practical protocols necessary to harness the power of Fmoc chemistry.
References
- 1. chem.uci.edu [chem.uci.edu]
- 3. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. total-synthesis.com [total-synthesis.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 10. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. peptide.com [peptide.com]
- 15. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 18. academic.oup.com [academic.oup.com]
A Technical Guide to the Application of Fmoc-Abg(N3)-OH in Peptide Nucleic Acid (PNA) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of Fmoc-4-azidobutanoyl-glycine (Fmoc-Abg(N3)-OH), a key building block for the synthesis of modified Peptide Nucleic Acids (PNAs). The incorporation of this azido-functionalized monomer enables the post-synthetic modification of PNA oligomers through bioorthogonal "click chemistry," opening up a wide range of applications in research, diagnostics, and therapeutics.
Introduction to this compound in PNA Synthesis
Peptide Nucleic Acids are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudopeptide chain. This modification confers remarkable properties to PNAs, including high binding affinity and specificity to complementary nucleic acid sequences, and exceptional resistance to enzymatic degradation.
The use of this compound in solid-phase PNA synthesis introduces a versatile chemical handle—the azide group. This allows for the covalent attachment of various functionalities to the PNA backbone after the oligomer has been assembled. This post-synthetic modification strategy is primarily achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as click chemistry. These reactions are highly efficient, specific, and can be performed under mild, aqueous conditions, making them ideal for modifying sensitive biomolecules.[1]
The ability to introduce modifications such as fluorophores, quenchers, biotin, or therapeutic agents with high precision has made azido-modified PNAs valuable tools in various applications, including the development of diagnostic probes, targeted drug delivery systems, and advanced biomaterials.
Quantitative Data in PNA Synthesis and Modification
While comprehensive quantitative data for the synthesis of PNA oligomers specifically using this compound is not extensively tabulated in the literature, the efficiency of Fmoc-based PNA synthesis and subsequent click chemistry reactions is generally high. The following table summarizes expected outcomes based on related studies and general principles of solid-phase peptide synthesis and click chemistry.
| Parameter | Typical Value/Range | Notes |
| This compound Coupling Efficiency | >98% | Dependent on coupling reagents, reaction time, and the sequence. Monitored by Kaiser test or HPLC analysis of a cleaved aliquot. |
| Overall Yield of Azido-PNA Oligomer | 30-60% | Highly dependent on the length and sequence of the PNA. Purine-rich sequences may lead to lower yields due to aggregation. |
| Purity of Crude Azido-PNA Oligomer | 50-80% | Determined by RP-HPLC. The primary product is often accompanied by deletion sequences. |
| On-Resin CuAAC Reaction Yield | High (>90%) | The efficiency of the on-resin click reaction is generally very high, leading to a near-quantitative conversion of the azido-PNA to the clicked product. |
| Post-Synthetic (Solution) SPAAC Yield | >95% | Strain-promoted click chemistry is highly efficient and proceeds rapidly at room temperature without the need for a copper catalyst. |
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound into a PNA sequence and its subsequent modification via click chemistry.
Solid-Phase Synthesis of Azido-Functionalized PNA
This protocol describes the manual solid-phase synthesis of a PNA oligomer containing an Abg(N3) modification using standard Fmoc/Bhoc chemistry.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected PNA monomers (A(Bhoc), C(Bhoc), G(Bhoc), T)
-
This compound
-
Deprotection Solution: 20% piperidine in dimethylformamide (DMF)
-
Coupling Reagents:
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Capping Solution: 5% acetic anhydride, 6% 2,6-lutidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM), Ethanol
-
Cleavage and Deprotection Cocktail: Trifluoroacetic acid (TFA) / m-cresol (e.g., 95:5 v/v)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution for 3 minutes.
-
Drain and repeat the treatment for 7 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Monomer Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-PNA monomer (or this compound) (3 eq.) and HCTU (2.9 eq.) in DMF. Add DIPEA (6 eq.).
-
Add the activated monomer solution to the resin and shake for 30-60 minutes at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Capping:
-
After a successful coupling, treat the resin with the capping solution for 5 minutes to block any unreacted amino groups.
-
Wash the resin with DMF (5x).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent monomer in the desired sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DMF, DCM, and ethanol, and dry it under vacuum.
-
Treat the dried resin with the cleavage cocktail for 1.5-2 hours at room temperature.
-
Precipitate the PNA in cold diethyl ether.
-
Centrifuge to pellet the PNA, decant the ether, and air-dry the crude product.
-
-
Purification: Purify the crude PNA by reverse-phase HPLC (RP-HPLC).
-
Characterization: Confirm the identity and purity of the azido-PNA by MALDI-TOF mass spectrometry and analytical RP-HPLC.
Post-Synthetic Modification via On-Resin CuAAC
This protocol describes the "clicking" of an alkyne-containing molecule onto the azido-PNA while it is still attached to the solid support.
Materials:
-
Azido-PNA on resin
-
Alkyne-functionalized molecule (e.g., a fluorophore)
-
CuAAC Catalyst Solution:
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-ligand
-
-
Solvent: DMF/water mixture
Procedure:
-
Swell the azido-PNA-resin in DMF.
-
Prepare the catalyst solution by mixing CuSO4, sodium ascorbate, and THPTA in a DMF/water mixture.
-
Add the alkyne-functionalized molecule to the resin, followed by the catalyst solution.
-
Shake the reaction mixture at room temperature for 2-4 hours.
-
Wash the resin thoroughly with DMF, water, and DCM.
-
Proceed with the cleavage, deprotection, and purification of the "clicked" PNA as described in the previous protocol.
Visualizations
Experimental Workflow for PNA Synthesis and Click Modification
Caption: Workflow for the synthesis and modification of an azido-PNA.
Hypothetical Signaling Pathway Investigation Using a PNA Probe
References
An In-depth Technical Guide to the Solid-Phase Synthesis of Azido-Functionalized Peptoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and a detailed experimental protocol for the synthesis of peptoids incorporating an azide functionality. The methodology leverages the robust and versatile solid-phase submonomer synthesis technique, which is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) infrastructure. The incorporation of an azido group, specifically via an N-(4-azidobutyl) side chain, furnishes the peptoid with a chemical handle for subsequent "click" chemistry modifications, enabling the creation of complex architectures, bioconjugates, and functionalized materials.
Core Principles: The Submonomer Approach
Peptoids, or N-substituted glycines, are a class of peptidomimetics that offer significant advantages over their peptide counterparts, including enhanced proteolytic stability and increased cell permeability. The most common and efficient method for their synthesis is the solid-phase "submonomer" method, first developed by Zuckermann and coworkers.[1][2] This technique is a two-step iterative cycle that adds one monomer unit at a time to a growing chain on a solid support resin.[1][3]
The two key steps in the submonomer cycle are:
-
Acylation: The secondary amine at the N-terminus of the resin-bound peptoid chain is acylated with a haloacetic acid, typically bromoacetic acid, which is activated in situ with a carbodiimide like N,N'-diisopropylcarbodiimide (DIC). This step adds the glycine backbone unit and introduces a reactive halide.
-
Displacement (N-Alkylation): The freshly installed halide is displaced by a primary amine "submonomer" in an SN2 reaction. The choice of this primary amine dictates the structure of the side chain at that position.
This two-step cycle is repeated until the desired peptoid sequence is assembled. A key advantage of this method is the vast diversity of commercially available primary amines that can be used as submonomers, allowing for precise control over the chemical functionality of the resulting peptoid.[1][4]
To introduce an azide group, a primary amine containing an azide, such as 4-azidobutylamine, is used in the displacement step. The azide moiety is chemically stable throughout the synthesis cycles and subsequent cleavage from the resin.[5]
Synthesis Workflow and Logic
The overall process for synthesizing an azido-functionalized peptoid on a solid support, from resin preparation to final product analysis, is depicted below. The process begins with an Fmoc-protected Rink Amide resin, which yields a C-terminal amide upon cleavage—a common feature in biologically active peptides and peptoids.
Caption: Workflow for azido-peptoid synthesis.
Detailed Experimental Protocol
This protocol outlines the manual synthesis of a model azido-peptoid on a 0.05 mmol scale using Rink Amide resin. All steps are performed at room temperature in a fritted syringe reaction vessel.
Materials and Reagents
| Reagent | Supplier | Typical Concentration / Amount |
| Fmoc-Rink Amide MBHA Resin | Various | 100 mg (0.5 mmol/g loading) |
| N,N-Dimethylformamide (DMF) | HPLC Grade | As needed for washing/dissolving |
| Piperidine | Reagent Grade | 20% (v/v) in DMF |
| Bromoacetic Acid | Reagent Grade | 0.6 M in DMF |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade | 0.93 equivalents relative to acid |
| 4-Azidobutylamine | Custom Synthesis or Commercial | 1.0 M in NMP |
| Other Primary Amines | Various | 1.0 - 2.0 M in NMP |
| N-Methyl-2-pyrrolidone (NMP) | HPLC Grade | For dissolving amine submonomers |
| Dichloromethane (DCM) | HPLC Grade | For washing |
| Cleavage Cocktail | N/A | 95% TFA, 2.5% H₂O, 2.5% TIS |
| Diethyl Ether (cold) | Reagent Grade | For precipitation |
Synthesis Procedure
Step A: Resin Preparation and Initial Deprotection
-
Add 100 mg of Rink Amide resin (0.05 mmol) to a 5 mL fritted syringe.
-
Swell the resin by adding 2 mL of DMF and agitating for 30 minutes. Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes to remove the Fmoc protecting group. Drain.
-
Repeat the piperidine treatment for another 7 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and then DCM (2 x 2 mL) to remove all traces of piperidine.
Step B: The Submonomer Cycle (for non-azide monomers)
-
Acylation:
-
Prepare the acylation solution: Mix 1 mL of 0.6 M bromoacetic acid in DMF with 86 µL of DIC.
-
Add the solution to the resin and agitate for 30 minutes.[2]
-
Drain the reaction solution.
-
Wash the resin with DMF (5 x 2 mL).
-
-
Displacement:
-
Add 1 mL of the desired primary amine solution (1.0 M in NMP) to the resin.
-
Agitate for 60-120 minutes. Reaction time may need to be extended for less nucleophilic or sterically hindered amines.[2]
-
Drain the amine solution.
-
Wash the resin with DMF (5 x 2 mL).
-
Step C: Incorporation of the Azide Monomer
-
Acylation: Perform the acylation step exactly as described in Step B.1.
-
Azide Displacement:
-
Add 1 mL of 1.0 M 4-azidobutylamine in NMP to the resin.
-
Agitate for 90 minutes.
-
Drain the amine solution.
-
Wash the resin with DMF (5 x 2 mL).
-
Step D: Chain Elongation
-
Repeat Step B or C for each subsequent monomer in the desired sequence.
Step E: Cleavage and Deprotection
-
After the final monomer addition and wash cycle, wash the resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen.
-
Add 2 mL of the cleavage cocktail (95% TFA / 2.5% Water / 2.5% Triisopropylsilane) to the dry resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the cleavage solution into a collection tube.
-
Wash the resin with an additional 1 mL of fresh cleavage cocktail and combine the filtrates.
Step F: Product Isolation and Purification
-
Concentrate the collected TFA solution under a stream of nitrogen to about 0.5 mL.
-
Add 10 mL of cold diethyl ether to precipitate the crude peptoid.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice.
-
Dry the resulting peptoid pellet under vacuum.
-
Dissolve the crude product in a suitable solvent (e.g., 50% Acetonitrile/Water) and purify using reverse-phase HPLC (RP-HPLC).
-
Analyze the purified fractions by LC-MS or MALDI-TOF mass spectrometry to confirm the identity and purity of the azido-peptoid.
Quantitative Data and Expected Results
The submonomer synthesis method is known for its high efficiency, with coupling yields routinely exceeding 98% for each two-step cycle.[1] This allows for the synthesis of peptoid chains up to 50 residues in length with good overall yield.[1]
| Parameter | Typical Value | Notes |
| Acylation Time | 20-30 min | Generally rapid and high-yielding. |
| Displacement Time | 60-120 min | Varies based on the amine's nucleophilicity and steric bulk. Azidoalkylamines are typically unhindered and react efficiently within this timeframe. |
| Coupling Efficiency | >98% per cycle | Can be monitored using a colorimetric test (e.g., Kaiser test on a secondary amine after the displacement step, though less reliable than for primary amines). |
| Overall Crude Yield | 70-90% | Dependent on the number of cycles and sequence complexity. |
| Purity (Post-HPLC) | >95% | Typically achievable with standard RP-HPLC protocols. |
Post-Synthesis Modification: Click Chemistry
The primary utility of incorporating an azide group is to enable post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows the peptoid to be conjugated to a wide variety of molecules, including fluorophores, small molecule drugs, peptides, or biomolecules functionalized with an alkyne group.
Caption: Post-synthesis modification via click chemistry.
This powerful combination of robust peptoid synthesis and efficient click chemistry provides a modular platform for the development of novel therapeutics, diagnostic agents, and advanced materials.
References
- 1. Solid-phase submonomer synthesis of peptoid polymers and their self-assembly into highly-ordered nanosheets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fmoc-Abg(N3)-OH in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fmoc-Abg(N3)-OH
Fmoc-N-(4-azidobutyl)glycine, commonly abbreviated as this compound, is a specialized building block used in solid-phase peptide synthesis (SPPS). It belongs to the family of N-substituted glycine derivatives, also known as peptoids, and is particularly valuable for its azido-functionalized side chain. This azido group serves as a chemical handle for "click chemistry," a suite of powerful and versatile reactions for bioconjugation.
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols. The azido group is stable under the conditions of Fmoc-SPPS, including repeated treatments with piperidine for Fmoc deprotection and various coupling reagents. This orthogonality makes this compound an excellent tool for the site-specific introduction of a reactive moiety into a peptide or peptoid sequence.
The primary applications of this compound lie in the construction of peptide nucleic acids (PNAs), peptoids, and the modification of peptides to introduce labels, crosslinkers, or other functionalities.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | N-(9-Fluorenylmethyloxycarbonyl)-N-(4-azidobutyl)glycine | [1] |
| CAS Number | 2250433-81-7 | [1] |
| Molecular Formula | C21H22N4O4 | [1] |
| Molecular Weight | 394.42 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [1] |
| Storage Temperature | 2-8°C | [1] |
Core Applications and Signaling Pathways
The azido group of this compound is a versatile functional group that can participate in several bioorthogonal reactions. The two most prominent applications are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are central to the field of "click chemistry" and are widely used for their high efficiency, specificity, and biocompatibility.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species. This reaction forms a stable 1,4-disubstituted-1,2,3-triazole linkage.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide to form a triazole. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
Experimental Protocols
This section provides detailed methodologies for the incorporation of this compound into a peptide sequence via Fmoc-SPPS and subsequent modification of the azido group using click chemistry.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for incorporating this compound into a peptide sequence using manual or automated Fmoc-SPPS is depicted below.
Detailed Protocol for SPPS using this compound
This protocol is a representative example for the manual synthesis of a peptide containing an Abg(N3) residue on a 0.1 mmol scale.
Materials:
-
Rink Amide MBHA resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (or HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the resin (e.g., 160 mg, 0.625 mmol/g loading for 0.1 mmol scale) in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol, 118.3 mg), OxymaPure (3 equivalents, 0.3 mmol, 42.6 mg) in DMF.
-
Add DIC (3 equivalents, 0.3 mmol, 47 µL) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Final Washing: Wash the resin with DMF (5 x 1 min), followed by DCM (5 x 1 min), and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS) and analytical HPLC.
Quantitative Data (Representative):
| Parameter | Expected Value | Notes |
| Coupling Efficiency | >99% | Monitored by Kaiser test. |
| Overall Yield (crude) | 60-80% | Dependent on peptide length and sequence. |
| Purity (after HPLC) | >95% | Dependent on purification efficiency. |
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the CuAAC reaction of an azido-peptide with an alkyne-containing molecule in solution.
Materials:
-
Azido-peptide (containing Abg(N3))
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or another peptide)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) or organic solvent (e.g., DMF/water)
Procedure:
-
Dissolve the azido-peptide and the alkyne-functionalized molecule in the chosen buffer or solvent system.
-
Prepare fresh stock solutions of CuSO4 and sodium ascorbate.
-
In a typical reaction, combine the following in order:
-
Azido-peptide (1 equivalent)
-
Alkyne-functionalized molecule (1.1-1.5 equivalents)
-
THPTA (if used, 5 equivalents relative to copper)
-
CuSO4 (0.1-0.5 equivalents)
-
Sodium ascorbate (5-10 equivalents relative to copper)
-
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by RP-HPLC or LC-MS.
-
Upon completion, purify the peptide conjugate by RP-HPLC.
Quantitative Data (Representative):
| Parameter | Expected Value | Notes |
| Reaction Conversion | >95% | As determined by HPLC or LC-MS. |
| Isolated Yield | 70-90% | After purification. |
| Purity | >98% | After HPLC purification. |
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the SPAAC reaction between an azido-peptide and a DBCO-functionalized molecule.
Materials:
-
Azido-peptide (containing Abg(N3))
-
DBCO-functionalized molecule
-
Buffer (e.g., PBS, pH 7.4) or compatible organic solvent
Procedure:
-
Dissolve the azido-peptide and the DBCO-functionalized molecule in the chosen buffer or solvent.
-
Combine the azido-peptide (1 equivalent) with the DBCO-functionalized molecule (1.1-1.5 equivalents).
-
Agitate the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the concentration and reactivity of the substrates.
-
Monitor the reaction progress by RP-HPLC or LC-MS.
-
Upon completion, purify the peptide conjugate by RP-HPLC.
Quantitative Data (Representative):
| Parameter | Expected Value | Notes |
| Reaction Conversion | >90% | As determined by HPLC or LC-MS. |
| Isolated Yield | 60-80% | After purification. |
| Purity | >95% | After HPLC purification. |
Conclusion
This compound is a valuable and versatile building block for peptide chemists. Its straightforward incorporation into peptide and peptoid sequences using standard Fmoc-SPPS, combined with the highly efficient and specific "click" reactions of its azido side chain, provides a powerful platform for the synthesis of complex and functionalized biomolecules. The detailed protocols and representative data provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to successfully utilize this compound in their research endeavors.
References
An In-depth Technical Guide to the Solubility of Fmoc-Abg(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of N-(9-Fluorenylmethyloxycarbonyl)-N-(4-azidobutyl)glycine (Fmoc-Abg(N3)-OH), a key building block in the synthesis of peptidomimetics and peptide nucleic acids (PNAs).[1][2] Understanding the solubility of this reagent is critical for its effective use in solid-phase peptide synthesis (SPPS) and other bioconjugation applications. While specific quantitative solubility data for this compound is not extensively published, this guide extrapolates from the known behavior of structurally similar Fmoc-protected amino acids to provide a reliable framework for experimental design.
Core Concepts
This compound is an advanced building block utilized in "click chemistry" due to its azido group, making it valuable for the synthesis of modified peptides and nucleic acids.[1][2] The Fmoc protecting group, common in peptide synthesis, imparts a significant hydrophobic character to the molecule, which largely dictates its solubility profile.
Quantitative Solubility Data
| Solvent | Chemical Formula | Type | Expected Solubility of this compound | Reference for Similar Compounds |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Highly Soluble (>0.5 M) | [6][7] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Highly Soluble (>0.5 M) | [4][5] |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Highly Soluble (>0.5 M) | [4] |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble | [8] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | [4][8] |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Moderately Soluble | [4][8] |
| Water | H₂O | Polar Protic | Insoluble | [8][9] |
| Methanol (MeOH) | CH₄O | Polar Protic | Sparingly Soluble | [10] |
| Chloroform | CHCl₃ | Nonpolar | Soluble | [4] |
Experimental Protocol for Determining Solubility
To ascertain the precise solubility of this compound in a specific solvent, the following protocol is recommended.
Objective: To determine the saturation point of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (powder form)[6]
-
Selected solvents (e.g., DMF, NMP, DMSO)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Micropipettes
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of this compound.
-
Prepare a series of vials with a fixed volume of the chosen solvent.
-
-
Saturation:
-
Add increasing amounts of this compound to each vial.
-
Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, visually inspect the vials for the presence of undissolved solid.
-
For vials containing undissolved solute, centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the solid.
-
-
Quantification:
-
Carefully extract a known volume of the supernatant from the centrifuged vials.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC's UV detector.
-
Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound. A standard calibration curve should be prepared beforehand.
-
-
Data Analysis:
-
The highest concentration at which no solid is visible, or the concentration determined from the supernatant of the saturated solution, is taken as the solubility.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
References
- 1. biorbyt.com [biorbyt.com]
- 2. Bot Detection [iris-biotech.de]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 6. (2S,3S)-Fmoc-Abu(3-N3)-OH Novabiochem® | 131669-42-6 [sigmaaldrich.cn]
- 7. (2S,3S)-Fmoc-Abu(3-N3)-OH Novabiochem 131669-42-6 [sigmaaldrich.com]
- 8. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 9. openaccesspub.org [openaccesspub.org]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-Abg(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the incorporation of the unnatural amino acid Fmoc-Abg(N3)-OH (Fmoc-4-(azidomethyl)benzoyl-gamma-aminobutyric acid) into synthetic peptides using solid-phase peptide synthesis (SPPS). The protocols outlined below are based on standard Fmoc-SPPS chemistry, with special considerations for the handling and stability of the azido functional group.
Introduction
This compound is a valuable building block in peptide chemistry, enabling the site-specific introduction of an azido group. This bioorthogonal handle allows for subsequent modifications, such as "click chemistry" reactions (e.g., copper(I)-catalyzed azide-alkyne cycloaddition - CuAAC or strain-promoted azide-alkyne cycloaddition - SPAAC), for the development of peptide-drug conjugates, imaging agents, and novel biomaterials. This protocol details the necessary steps for efficient incorporation of this compound into a growing peptide chain on a solid support.
Materials and Reagents
For the successful synthesis of peptides containing this compound, high-quality reagents and solvents are essential.
| Reagent/Material | Recommended Grade | Supplier Example |
| This compound | ≥98% Purity | Biorbyt, Iris Biotech |
| Rink Amide or Wang Resin | 100-200 mesh, 0.4-0.8 mmol/g loading | Sigma-Aldrich, CEM Corp. |
| Fmoc-protected Amino Acids | SPPS Grade | ChemPep, Aapptec |
| N,N-Dimethylformamide (DMF) | SPPS Grade | Thermo Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | --- |
| Piperidine | ACS Grade | --- |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | --- |
| HATU or HBTU | ≥98% | --- |
| Oxyma Pure | ≥98% | --- |
| Diisopropylcarbodiimide (DIC) | ≥98% | --- |
| Trifluoroacetic Acid (TFA) | Reagent Grade | --- |
| Triisopropylsilane (TIS) | ≥98% | --- |
| 1,2-Ethanedithiol (EDT) | ≥98% | --- |
| Diethyl Ether | Anhydrous | --- |
Experimental Protocols
The following protocols outline the key stages of incorporating this compound into a peptide sequence via manual or automated SPPS.
Resin Swelling
Proper swelling of the resin is critical for efficient synthesis.
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to cover the resin completely.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
Coupling of this compound
This protocol describes the coupling of this compound to the deprotected N-terminus of the peptide-resin.
Method A: Using HATU/HBTU
-
Prepare the activation solution:
-
Dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
-
Add HATU or HBTU (3-5 equivalents).
-
Add DIPEA (6-10 equivalents).
-
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activation solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Method B: Using DIC/Oxyma
-
Prepare the activation solution:
-
Dissolve this compound (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents).
-
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activation solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Monitoring Coupling Efficiency: A Kaiser test can be performed to ensure the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.
Peptide Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes side-chain protecting groups. The choice of cleavage cocktail is critical to preserve the integrity of the azido group.[1]
Standard Cleavage Cocktail (for peptides without other sensitive residues):
Procedure:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Important Consideration for Azido Group Stability:
The azido group is generally stable to TFA.[4] However, the use of certain thiol-based scavengers in the cleavage cocktail can lead to the reduction of the azide to an amine.[1] Therefore, for peptides containing this compound, it is recommended to avoid scavengers like 1,2-ethanedithiol (EDT) unless other sensitive residues (e.g., Cysteine) are present. If Cysteine is present, a cocktail such as 94% TFA, 2.5% Water, 2.5% EDT, and 1% TIS can be used, but the potential for azide reduction should be monitored.[3]
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Higher loading for shorter peptides, lower for longer sequences. |
| This compound Equivalents | 3 - 5 eq. | Relative to resin functionalization. |
| Coupling Reagent Equivalents | 3 - 5 eq. | HATU/HBTU or DIC/Oxyma. |
| Base (DIPEA) Equivalents | 6 - 10 eq. | For HATU/HBTU activation. |
| Coupling Time | 1 - 2 hours | Can be extended for difficult couplings. |
| Deprotection Time | 2 x (5-15) min | With 20% piperidine in DMF. |
| Cleavage Time | 2 - 3 hours | At room temperature. |
Visualizations
SPPS Workflow for this compound Incorporation
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
Logical Relationship of Cleavage Cocktail Components
Caption: Decision-making for cleavage cocktail components for azido-containing peptides.
References
Application Notes and Protocols for the Incorporation of Fmoc-4-(azidomethyl)-L-phenylalanine into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the successful incorporation of the non-canonical amino acid Fmoc-4-(azidomethyl)-L-phenylalanine (Fmoc-pAzMF) into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). Fmoc-pAzMF is a valuable building block for the introduction of a bioorthogonal azide handle into peptides, enabling subsequent modifications such as "click chemistry". This allows for the site-specific conjugation of a wide range of molecules, including fluorophores, radiolabels, and polyethylene glycol (PEG), for applications in drug development, diagnostics, and fundamental research. The protocols provided herein detail the necessary steps for efficient coupling of Fmoc-pAzMF, ensuring high incorporation yields and peptide purity.
Introduction
The site-specific modification of peptides is a powerful tool for enhancing their therapeutic properties, studying their biological function, and developing novel diagnostic agents. The incorporation of non-canonical amino acids bearing bioorthogonal functional groups, such as azides, has emerged as a key strategy to achieve this. The azide group is particularly advantageous due to its small size, metabolic stability, and its specific reactivity with alkynes in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".
Fmoc-4-(azidomethyl)-L-phenylalanine is a derivative of phenylalanine that contains an azidomethyl group on the phenyl ring. This modification provides a bioorthogonal handle that is stable to the standard conditions of Fmoc-based solid-phase peptide synthesis, including repeated treatments with piperidine for Fmoc deprotection and strong acids like trifluoroacetic acid (TFA) for final cleavage from the resin. This stability eliminates the need for a separate protecting group for the azide functionality, simplifying the synthesis process.
These application notes provide a comprehensive guide to the materials, equipment, and procedures required for the efficient incorporation of Fmoc-4-(azidomethyl)-L-phenylalanine into a target peptide sequence.
Chemical Properties and Handling
Fmoc-4-(azidomethyl)-L-phenylalanine
| Property | Value |
| Synonyms | Fmoc-Phe(4-CH2-N3)-OH |
| Molecular Formula | C25H22N4O4 |
| Molecular Weight | 442.47 g/mol |
| Appearance | White to off-white powder |
| Storage | Store at 2-8°C, protected from light and moisture. |
Safety Precautions: Fmoc-4-(azidomethyl)-L-phenylalanine should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing Fmoc-4-(azidomethyl)-L-phenylalanine. The protocol can be adapted for use with automated peptide synthesizers.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including Fmoc-4-(azidomethyl)-L-phenylalanine)
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
Methanol
-
Diethyl ether, cold
-
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Analytical Equipment: HPLC, Mass Spectrometer
Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat steps 1-3.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min).
-
Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free amine.
Coupling of Fmoc-4-(azidomethyl)-L-phenylalanine
The following table summarizes recommended coupling conditions. For difficult couplings, a double coupling strategy is recommended.
| Parameter | Standard Coupling | Double Coupling (Recommended for pAzMF) |
| Fmoc-pAzMF | 3-5 equivalents | 2 x 3-5 equivalents |
| Coupling Reagent (e.g., HBTU) | 2.9 equivalents | 2 x 2.9 equivalents |
| Base (DIPEA) | 6 equivalents | 2 x 6 equivalents |
| Solvent | DMF | DMF |
| Reaction Time | 1-2 hours | 2 x 1-2 hours |
Protocol:
-
Dissolve Fmoc-4-(azidomethyl)-L-phenylalanine (3-5 eq.) and a suitable coupling reagent (e.g., HBTU, 2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (2 x 1 min).
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the test is positive (blue beads), repeat the coupling step (double coupling).
Chain Elongation
Repeat the Fmoc deprotection (Section 3.3) and coupling (Section 3.4) steps for each subsequent amino acid in the peptide sequence.
Final Fmoc Deprotection
After the final coupling step, perform a final Fmoc deprotection as described in Section 3.3.
Peptide Cleavage and Deprotection
-
Wash the peptide-resin with DCM (3 x 1 min) and methanol (2 x 1 min) and dry under vacuum.
-
Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O). Caution: TFA is highly corrosive. Handle with extreme care in a fume hood.
-
Add the cleavage cocktail to the dried resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Visualization of Workflows and Concepts
SPPS Cycle for Fmoc-pAzMF Incorporation
Application Notes and Protocols for Fmoc-Abg(N3)-OH Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient coupling of Fmoc-Abg(N3)-OH during solid-phase peptide synthesis (SPPS). This compound, chemically known as Fmoc-N-(4-azidobutyl)glycine, is a valuable building block for introducing an azido group into peptides and peptidomimetics.[1][2][3][4] This functional group serves as a chemical handle for subsequent modifications via click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the synthesis of complex peptide structures, conjugates, and macrocycles.[2][4]
As an N-substituted glycine derivative, this compound can introduce peptoid characteristics into a peptide backbone, potentially influencing its conformational properties and biological activity.[3] The N-alkylation may also introduce steric hindrance, requiring optimized coupling conditions for high efficiency.
Recommended Coupling Reaction Conditions
The following table summarizes recommended conditions for the coupling of this compound in Fmoc-based solid-phase peptide synthesis. The selection of reagents can be adapted based on the specific requirements of the peptide sequence and the presence of other sensitive residues.
| Parameter | Recommended Condition | Alternative Conditions | Notes |
| Resin Type | Rink Amide, Sieber Amide, or Wang resin pre-loaded with the C-terminal amino acid. | 2-Chlorotrityl chloride resin for C-terminal acids to minimize racemization. | Ensure resin is properly swelled in a suitable solvent (e.g., DMF or DCM) for at least 1 hour before use.[5] |
| Fmoc Deprotection | 20% piperidine in DMF (v/v) | 2% DBU, 2% piperidine in DMF for faster deprotection, though caution is advised with Asp-containing sequences to avoid aspartimide formation.[5] | Typically, two treatments of 5-10 minutes each are sufficient. |
| Amino Acid | 3-5 equivalents relative to resin loading | 2-10 equivalents can be used depending on the difficulty of the coupling. | |
| Coupling Reagent | 3-5 equivalents of HATU or HCTU | 3-5 equivalents of HBTU, TBTU, or DIC. DIC is a cost-effective option but may lead to the formation of insoluble urea byproducts.[5] | HATU and HCTU are generally preferred for their high efficiency, especially with sterically hindered amino acids. |
| Base | 6-10 equivalents of DIPEA or 2,4,6-collidine | N-Methylmorpholine (NMM) can also be used. | Use a non-nucleophilic base to activate the coupling reagent and neutralize the protonated amine on the resin. |
| Solvent | DMF (N,N-Dimethylformamide) | NMP (N-Methyl-2-pyrrolidone) or a mixture of DMF and DCM (Dichloromethane). | Ensure the use of high-purity, peptide synthesis-grade solvents. |
| Reaction Time | 1-4 hours | Can be extended to overnight for difficult couplings. | Reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test. |
| Temperature | Room temperature (20-25°C) | Can be increased to 40-50°C to improve coupling efficiency for difficult sequences. |
Experimental Protocols
Materials
-
This compound
-
Peptide synthesis resin (e.g., Rink Amide resin)
-
Fmoc-protected amino acids
-
Coupling reagents (HATU, HCTU, or DIC)
-
Additives (e.g., HOBt or OxymaPure, especially if using DIC)
-
Base (DIPEA or 2,4,6-collidine)
-
Solvents: DMF, DCM, Piperidine
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Protocol for Manual Solid-Phase Peptide Synthesis
This protocol describes a single coupling cycle for incorporating this compound onto a growing peptide chain attached to a solid support.
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swelled resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and finally DMF (3-5 times) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 eq.), HATU or HCTU (3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring the Coupling: To check for reaction completion, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling reaction should be extended or repeated.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and finally DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DMF, DCM, and methanol, and dry it under vacuum.
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagrams
Figure 1. General workflow for a single coupling cycle of this compound in SPPS.
Figure 2. Logical relationship of the coupling and activation steps.
References
Application Notes and Protocols for Click Chemistry Using Fmoc-Abg(N₃)-OH Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful tool in peptide science and drug development, offering a highly efficient and selective method for the modification and conjugation of peptides. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are two of the most prominent examples of click chemistry.[1] The incorporation of non-natural amino acids containing azide functionalities, such as N-(9-Fluorenylmethyloxycarbonyl)-N-(4-azidobutyl) glycine (Fmoc-Abg(N₃)-OH), into peptide sequences provides a versatile handle for subsequent modification.[2] This document provides detailed protocols for the synthesis of Fmoc-Abg(N₃)-OH modified peptides and their subsequent use in on-resin and solution-phase CuAAC reactions, as well as the copper-free SPAAC reaction.
Overview of the Workflow
The overall process involves the synthesis of the desired peptide containing the Fmoc-Abg(N₃)-OH residue using standard Fmoc-based solid-phase peptide synthesis (SPPS). Following peptide synthesis, the azide-modified peptide can be reacted with an alkyne-containing molecule via either CuAAC or SPAAC. The choice between these methods depends on the specific application, with SPAAC being preferred for biological systems where the cytotoxicity of copper is a concern.[1]
Caption: General workflow for peptide modification using click chemistry.
Experimental Protocols
Protocol 1: Fmoc-Solid-Phase Peptide Synthesis (SPPS) of Azide-Modified Peptides
This protocol describes the synthesis of a peptide containing Fmoc-Abg(N₃)-OH using a manual or automated peptide synthesizer.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-Abg(N₃)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt (or HATU/HOAt) and DIPEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of Fmoc-Abg(N₃)-OH: Couple Fmoc-Abg(N₃)-OH using the same procedure as for other amino acids.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and methanol, then dry under vacuum.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule to the azide-modified peptide while it is still attached to the solid support. This method can prevent issues with peptide aggregation and simplify purification.
Caption: Workflow for on-resin CuAAC of an azide-modified peptide.
Materials:
-
Azide-modified peptide-resin
-
Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or another peptide)
-
Copper(I) source: CuI or CuSO₄
-
Reducing agent: Sodium ascorbate (NaAsc)
-
Copper ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
-
Base: DIPEA
-
Solvent: DMF or a mixture of DMSO and water
Procedure:
-
Resin Swelling: Swell the azide-modified peptide-resin in the reaction solvent (e.g., DMF) for 30 minutes.
-
Reaction Mixture Preparation: In a separate vial, prepare the click reaction cocktail. For a 0.1 mmol scale reaction, use:
-
Alkyne molecule (5-10 equivalents)
-
CuSO₄ (0.5-1 equivalent) and Sodium Ascorbate (1-2 equivalents), or CuI (0.5-1 equivalent)
-
TBTA (0.5-1 equivalent)
-
DIPEA (2-4 equivalents)
-
Dissolve the components in the reaction solvent.
-
-
On-Resin Reaction: Add the reaction cocktail to the swollen peptide-resin. Agitate the mixture at room temperature for 2-12 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry. For some on-resin cyclizations, yields of around 65% have been reported.[3]
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
Protocol 3: Solution-Phase Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In this protocol, the azide-modified peptide is first cleaved from the resin and then reacted with the alkyne-containing molecule in solution.
Materials:
-
Crude or purified azide-modified peptide
-
Alkyne-containing molecule
-
Copper(I) source, reducing agent, ligand, and base as in Protocol 2
-
Solvent: A mixture of water and a miscible organic solvent (e.g., DMSO, t-butanol)
Procedure:
-
Peptide Cleavage and Purification: Cleave the azide-modified peptide from the resin as described in Protocol 2, step 5. It is recommended to purify the crude peptide by HPLC before the click reaction.
-
Reaction Setup: Dissolve the azide-modified peptide and the alkyne-containing molecule (1.5-5 equivalents) in the chosen solvent system.
-
Addition of Reagents: Add the copper source, reducing agent, ligand, and base to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by HPLC or mass spectrometry. Conjugation efficiencies above 95% have been reported for solution-phase CuAAC between functionalized peptides.[1]
-
Purification: Upon completion, purify the clicked peptide product by reverse-phase HPLC.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne derivative (e.g., DBCO, BCN) which reacts spontaneously with azides.[2] This method is ideal for biological applications where copper is toxic.
Caption: Workflow for the copper-free SPAAC reaction.
Materials:
-
Crude or purified azide-modified peptide
-
Strained alkyne reagent (e.g., DBCO-NHS ester, DBCO-maleimide)
-
Solvent: Aqueous buffer (e.g., PBS, pH 7.4) or a mixture with an organic co-solvent (e.g., DMSO, DMF)
Procedure:
-
Peptide Preparation: Dissolve the azide-modified peptide in the desired reaction buffer.
-
Reaction: Add the strained alkyne reagent (1.5-3 equivalents) to the peptide solution. The reaction proceeds without a catalyst. Let the reaction stir at room temperature for 1-12 hours.
-
Monitoring and Purification: Monitor the reaction by HPLC or mass spectrometry. Purify the final product by reverse-phase HPLC or size-exclusion chromatography (SEC) if applicable.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the different click chemistry protocols.
Table 1: Comparison of On-Resin vs. Solution-Phase CuAAC
| Parameter | On-Resin CuAAC | Solution-Phase CuAAC |
| Peptide State | Attached to solid support | Cleaved and in solution |
| Reagent Excess | Higher excess of reagents often required | Lower excess of reagents can be used |
| Purification | Simplified initial cleanup (washing of resin) | Requires purification of the final product from excess reagents |
| Side Reactions | Reduced risk of peptide dimerization/oligomerization | Potential for side reactions in solution |
| Reported Yield | ~65% (for on-resin cyclization)[3] | >95% (for linear conjugation)[1] |
Table 2: Comparison of CuAAC vs. SPAAC
| Parameter | CuAAC | SPAAC |
| Catalyst | Copper(I) | None (strain-promoted) |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |
| Reaction Rate | Generally faster | Can be slower, dependent on the strained alkyne |
| Reagents | Azide, terminal alkyne, Cu(I), reducing agent, ligand | Azide, strained alkyne (e.g., DBCO) |
| Applications | In vitro conjugation, material science | Bioconjugation in living systems, proteomics |
Purification and Characterization
Purification: The primary method for purifying the final clicked peptide is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .
-
Column: C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient of mobile phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.
Characterization: The identity and purity of the final product should be confirmed by Mass Spectrometry .
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)
-
Analysis: The observed molecular weight should match the calculated molecular weight of the expected product.
Conclusion
The use of Fmoc-Abg(N₃)-OH in solid-phase peptide synthesis provides a reliable method for introducing an azide functionality into peptides. This "handle" allows for a wide range of subsequent modifications through click chemistry. The choice between on-resin and solution-phase CuAAC will depend on the specific peptide sequence and the desired final product, with on-resin methods offering advantages in terms of simplified workup for complex sequences. For applications in biological systems, the copper-free SPAAC reaction is the method of choice. The protocols provided here offer a comprehensive guide for researchers to successfully implement these powerful techniques in their work.
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-Functionalized Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with peptides incorporating a specific azido-functionalized non-canonical amino acid, Fmoc-N-(4-(azidomethyl)benzoyl)glycine (Fmoc-Abg(N3)-OH). These protocols are designed to guide researchers in the synthesis of the azido-amino acid building block, its incorporation into peptides via Fmoc-based solid-phase peptide synthesis (SPPS), and the subsequent SPAAC reaction with commonly used cyclooctynes for peptide modification and conjugation.
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that proceeds efficiently without the need for a cytotoxic copper catalyst.[1][2] This makes it an ideal tool for labeling and modifying biological molecules, including peptides, in vitro and in vivo. The reaction's high specificity between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), allows for precise chemical modifications under physiological conditions.[2][3]
The incorporation of azido-functionalized non-canonical amino acids into peptides provides a versatile handle for site-specific modification. This compound is an aromatic azido-amino acid that can be readily incorporated into peptide sequences using standard Fmoc-SPPS protocols. Its rigid benzoyl linker maintains distance between the azide group and the peptide backbone, potentially improving reaction kinetics and minimizing interference with peptide structure.
Key Applications
-
Peptide Labeling: Attachment of fluorophores, biotin, or other reporter molecules for imaging and detection.
-
Peptide-Drug Conjugates (PDCs): Site-specific conjugation of cytotoxic drugs or other therapeutic agents.
-
PEGylation: Modification of peptides with polyethylene glycol (PEG) to improve solubility and pharmacokinetic properties.
-
Surface Immobilization: Attachment of peptides to surfaces for various biotechnological applications.
-
Peptide Cyclization: Intramolecular SPAAC for the synthesis of cyclic peptides.
Quantitative Data Summary
The following table summarizes the kinetic data for the SPAAC reaction of a hydrophilic azido-amino acid, which serves as a good model for the reactivity of this compound, with DBCO and BCN.
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Dibenzocyclooctyne (DBCO) | 0.34 |
| Bicyclo[6.1.0]nonyne (BCN) | 0.28 |
Data is for a closely related hydrophilic azido-amino acid and is presented as a representative example of SPAAC kinetics with this class of compounds.[1]
Experimental Protocols
Protocol 1: Synthesis of Fmoc-N-(4-(azidomethyl)benzoyl)glycine (this compound)
This protocol is adapted from the synthesis of similar azido-functionalized amino acids and provides a general procedure.
Materials:
-
4-(Bromomethyl)benzoic acid
-
Glycine methyl ester hydrochloride
-
Sodium azide (NaN₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Lithium hydroxide (LiOH)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Synthesis of 4-(Azidomethyl)benzoic acid:
-
Dissolve 4-(bromomethyl)benzoic acid in DMF.
-
Add sodium azide in excess and stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain 4-(azidomethyl)benzoic acid.
-
-
Coupling of 4-(Azidomethyl)benzoic acid with Glycine methyl ester:
-
Dissolve 4-(azidomethyl)benzoic acid and glycine methyl ester hydrochloride in DMF.
-
Add a coupling reagent such as HATU and DIPEA to the solution.
-
Stir the reaction at room temperature for 4-6 hours.
-
Work up the reaction by adding water and extracting with EtOAc.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate to yield N-(4-(azidomethyl)benzoyl)glycine methyl ester.
-
-
Fmoc Protection:
-
Dissolve the product from the previous step in a mixture of dioxane and water.
-
Add NaHCO₃ followed by the dropwise addition of a solution of Fmoc-Cl in dioxane.
-
Stir the reaction overnight at room temperature.
-
Acidify the reaction mixture with 1 M HCl and extract with EtOAc.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
-
Saponification:
-
Dissolve the Fmoc-protected ester in a mixture of THF and water.
-
Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with 1 M HCl and extract with EtOAc.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash chromatography to obtain Fmoc-N-(4-(azidomethyl)benzoyl)glycine-OH.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of an Abg(N3)-Containing Peptide
Materials:
-
Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake at room temperature for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound as the amino acid.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azido-peptide (containing Abg(N3))
-
Cyclooctyne (e.g., DBCO-PEG₄-Fluorophore or BCN-Biotin)
-
Phosphate-buffered saline (PBS), pH 7.4 or other suitable aqueous buffer
-
Dimethyl sulfoxide (DMSO) (if needed to dissolve the cyclooctyne)
Procedure:
-
Reagent Preparation:
-
Dissolve the azido-peptide in PBS to a final concentration of 1-5 mM.
-
Dissolve the cyclooctyne reagent in DMSO to create a 10-100 mM stock solution.
-
-
SPAAC Reaction:
-
To the azido-peptide solution, add 1.5-2 equivalents of the cyclooctyne stock solution.
-
Gently mix and allow the reaction to proceed at room temperature. Reaction times can vary from 30 minutes to a few hours, depending on the concentrations and the specific cyclooctyne used.
-
Monitor the reaction progress by RP-HPLC or LC-MS.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, purify the peptide conjugate by RP-HPLC to remove excess cyclooctyne and any unreacted peptide.
-
-
Characterization:
-
Confirm the identity of the final conjugate by MS, which should show the expected mass of the peptide plus the cyclooctyne adduct.
-
Assess the purity of the conjugate by analytical RP-HPLC.
-
Visualizations
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for SPAAC Peptide Conjugation.
References
Application Notes and Protocols: Creation of Peptoid Libraries Using Fmoc-Abg(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the creation of diverse peptoid libraries utilizing the azide-functionalized monomer, Fmoc-N-(4-azidobenzyl)glycine (Fmoc-Abg(N3)-OH). Peptoids, or oligomers of N-substituted glycines, are a class of peptidomimetics that offer significant advantages over traditional peptides, including enhanced proteolytic stability and increased cell permeability. The incorporation of an azide moiety via this compound allows for the straightforward diversification of peptoid libraries through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction. This methodology enables the rapid generation of large, chemically diverse libraries essential for high-throughput screening and drug discovery.
Introduction
Peptoid libraries have emerged as a powerful tool in the discovery of novel therapeutic agents and biological probes.[1] Their synthesis via the submonomer method on solid support is highly modular, allowing for the precise incorporation of a wide variety of side chains.[1][2] The introduction of a bioorthogonal handle, such as an azide group, at a specific position within the peptoid sequence opens up possibilities for post-synthesis modification. The azide group on the benzyl side chain of this compound serves as a versatile anchor for "clicking" on a vast array of alkyne-containing molecules, thereby exponentially increasing the diversity of the generated library from a single peptoid backbone. This approach is compatible with standard Fmoc-based solid-phase synthesis protocols.[2][3]
Synthesis of Fmoc-N-(4-azidobenzyl)glycine (this compound)
While Fmoc-N-(4-azidobenzyl)glycine is not a standard catalog item, it can be synthesized in a straightforward two-step process from commercially available starting materials. The following protocol is based on established methods for the synthesis of similar N-substituted glycine monomers and azido compounds.
Protocol 2.1: Synthesis of N-(4-azidobenzyl)glycine
-
Step 1: Synthesis of 4-azidobenzylamine. This intermediate can be prepared from 4-aminobenzylamine through a diazotization reaction followed by substitution with sodium azide. Caution: Azide compounds can be explosive and should be handled with appropriate safety precautions.
-
Step 2: N-alkylation of glycine. Dissolve glycine (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and slowly add 4-azidobenzyl chloride (1 equivalent).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with HCl to precipitate the product.
-
Filter, wash with cold water, and dry the solid N-(4-azidobenzyl)glycine.
Protocol 2.2: Fmoc-protection of N-(4-azidobenzyl)glycine
-
Suspend N-(4-azidobenzyl)glycine (1 equivalent) in a suitable solvent such as a mixture of 1,4-dioxane and water.
-
Add sodium carbonate (2 equivalents) and stir until dissolved.
-
Add a solution of Fmoc-Osu (1.05 equivalents) in 1,4-dioxane dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the 1,4-dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether.
-
Acidify the aqueous layer with HCl to precipitate the Fmoc-protected product.
-
Filter the solid, wash with dilute HCl and water, and then dry under vacuum to yield this compound.
Solid-Phase Synthesis of Azide-Functionalized Peptoid Libraries
The following protocol details the submonomer method for solid-phase peptoid synthesis, which is readily adaptable to automated synthesizers.[2]
Protocol 3.1: Peptoid Synthesis
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for at least 1 hour in a fritted syringe reaction vessel.[2]
-
Fmoc-Deprotection: Remove the Fmoc group from the resin by treating with 20% 4-methylpiperidine in DMF (v/v) for 2 minutes, drain, and repeat with a 12-minute incubation.[2]
-
Washing: Wash the resin thoroughly with DMF (3 times).
-
Acylation (Step 1 of Monomer Addition): Add a solution of 0.8 M bromoacetic acid in DMF, followed by an equal volume of 0.8 M N,N'-diisopropylcarbodiimide (DIC) in DMF. Incubate for 20 minutes with agitation.[2]
-
Washing: Wash the resin with DMF (5 times).
-
Displacement (Step 2 of Monomer Addition): Add a 1-2 M solution of the desired primary amine in N-methylpyrrolidinone (NMP) and incubate for 2 hours with agitation. To incorporate the azide functionality, use a solution of 4-azidobenzylamine at this step. For other positions in the sequence, use other primary amines to build diversity.
-
Washing: Wash the resin with DMF (3 times).
-
Repeat: Repeat steps 4-7 for each subsequent monomer, including the custom-synthesized this compound, until the desired peptoid sequence is achieved. For incorporating this compound, the standard Fmoc-amino acid coupling protocol (using a coupling reagent like HATU/DIEA) would be used instead of the two-step acylation/displacement cycle.
On-Resin Library Diversification via Click Chemistry
Once the azide-functionalized peptoid library is synthesized, the azide groups can be modified with a diverse panel of terminal alkynes using CuAAC.
Protocol 4.1: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Resin Swelling: Swell the azide-functionalized peptoid-resin in dichloromethane (DCM) (10 mL/g resin) for 10 minutes.[4]
-
Prepare Catalyst Solution: In a separate vessel, dissolve CuBr (1 equivalent based on resin loading) in nitrogen-sparged dimethyl sulfoxide (DMSO) (12 mL/g resin).[4]
-
Reaction Setup: Remove the DCM from the resin and add the CuBr/DMSO solution.
-
Add Reducing Agent: Add 1 equivalent of a 0.1 M aqueous solution of sodium ascorbate.
-
Add Base and Alkyne: Add the desired terminal alkyne (5-10 equivalents), 2,6-lutidine (10 equivalents), and diisopropylethylamine (DIEA) (10 equivalents).[4]
-
Reaction: Purge the reaction vessel with nitrogen for 5 minutes, seal, and shake gently at room temperature for 16-18 hours.[4] For potentially higher efficiency, microwave irradiation at 60°C for 20 minutes can be employed.[2]
-
Washing: Filter the resin and wash sequentially with isopropanol/DMSO (5:3 v/v, 3 times), DMF (3 times), and DCM (3 times).[4]
-
Drying: Dry the resin-bound, diversified peptoid library under vacuum.
Cleavage and Purification
-
Cleavage: Cleave the peptoids from the resin and remove any side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.
-
Precipitation: Precipitate the cleaved peptoids in cold diethyl ether.
-
Purification: Purify the individual peptoids from the library by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the final products by mass spectrometry.
Quantitative Data
The efficiency of both the peptoid synthesis and the on-resin click reaction is crucial for the successful generation of a high-quality library. The following table summarizes representative yields and conversion rates from the literature for similar processes.
| Parameter | Method | Typical Efficiency | Reference |
| On-Resin Cyclization | Ring Closing Metathesis | 80% yield | [5] |
| On-Resin Cyclization | Nucleophilic Substitution | 89-96% purity (crude) | [5] |
| On-Resin Click Cyclization | CuAAC with Microwave | >95% conversion | [2] |
| On-Resin Click Cyclization | CuAAC at Room Temp. | Completed within 6 hours | [6] |
Note: The actual yields for the synthesis and modification of peptoids containing this compound may vary depending on the specific sequence, the scale of the synthesis, and the alkyne used.
Visualizations
Caption: Workflow for the creation of a diverse peptoid library.
Caption: On-resin CuAAC click reaction for peptoid library diversification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]
- 3. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 4. peptide.com [peptide.com]
- 5. Recent Advances in the Synthesis of Peptoid Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Bioconjugation Using Fmoc-Abg(N3)-OH Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the bioconjugation of proteins using the Fmoc-Abg(N3)-OH linker. The protocols cover the introduction of an azide handle onto a protein via lysine residue modification, followed by bioorthogonal ligation using either copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.
Introduction
Bioorthogonal chemistry has become an indispensable tool for the precise modification of biomolecules. The introduction of small, abiotic functional groups like azides into proteins allows for their specific labeling and conjugation with a wide array of probes, drugs, and other molecules of interest. The this compound (Fmoc-4-azidobenzylglycine) linker is a versatile reagent for introducing an azide group onto a protein.
This workflow involves a two-stage process:
-
Protein Modification: The Fmoc protecting group of the linker is removed, and the carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester. This activated linker is then conjugated to primary amines (lysine residues and the N-terminus) on the target protein.
-
Bioorthogonal Ligation (Click Chemistry): The azide-modified protein is then reacted with an alkyne-containing molecule of interest via either CuAAC or SPAAC.
This method allows for stable and specific labeling of proteins for various applications, including proteomics, drug delivery, and diagnostic assay development.
Experimental Workflow Overview
The overall experimental workflow for protein bioconjugation using this compound is depicted below.
Caption: Experimental workflow for protein bioconjugation.
Quantitative Data Summary
The efficiency of each step is crucial for obtaining a high yield of the final bioconjugate. The following tables summarize typical quantitative data for the key stages of the process.
Table 1: Protein Modification Efficiency
| Parameter | Typical Value | Method of Determination | Notes |
| Degree of Labeling (DoL) | 1 - 5 azides/protein | UV-Vis Spectroscopy, Mass Spectrometry | Highly dependent on protein and reaction conditions. |
| Protein Recovery | > 85% | BCA Assay, Bradford Assay | Post-purification recovery. |
| Reaction Time | 1 - 4 hours | - | At room temperature. |
| Molar Excess of Linker | 10 - 20 fold | - | Relative to the protein. |
Table 2: Bioorthogonal Ligation (Click Chemistry) Efficiency
| Parameter | CuAAC | SPAAC | Method of Determination |
| Reaction Yield | > 90% | > 80% | SDS-PAGE, Mass Spectrometry, HPLC |
| Reaction Time | 1 - 4 hours | 2 - 24 hours | - |
| Protein Concentration | 1 - 10 mg/mL | 1 - 10 mg/mL | - |
| Molar Excess of Alkyne | 5 - 20 fold | 5 - 20 fold | - |
| Biocompatibility | Lower (requires copper) | Higher (catalyst-free) | Copper can be cytotoxic and cause protein degradation. |
Experimental Protocols
4.1. Protocol 1: Preparation of Abg(N3)-NHS Ester
This protocol describes the deprotection of the Fmoc group from this compound and subsequent activation of the carboxylic acid to an NHS ester.
Materials:
-
This compound
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Diethyl ether (cold)
-
Silica gel for column chromatography
Procedure:
-
Fmoc Deprotection: a. Dissolve this compound in 20% piperidine in DMF. b. Stir the reaction at room temperature for 1-2 hours. c. Monitor the deprotection by TLC. d. Once complete, evaporate the solvent under reduced pressure. e. Co-evaporate with toluene to remove residual piperidine. The resulting product is H-Abg(N3)-OH.
-
NHS Ester Activation: a. Dissolve the crude H-Abg(N3)-OH in anhydrous DCM or DMF. b. Add NHS (1.1 equivalents) and EDC (1.1 equivalents) or DCC (1.1 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC. d. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. e. Purify the Abg(N3)-NHS ester by silica gel chromatography. f. Evaporate the solvent to obtain the purified product. Store under inert gas at -20°C.
4.2. Protocol 2: Azide Labeling of Proteins
This protocol details the conjugation of the Abg(N3)-NHS ester to the primary amines of a target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Abg(N3)-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)
Procedure:
-
Protein Preparation: a. Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer like PBS. b. If the protein buffer contains amines (e.g., Tris), exchange it with PBS.
-
Labeling Reaction: a. Prepare a 10 mM stock solution of Abg(N3)-NHS ester in anhydrous DMSO. b. Adjust the pH of the protein solution to 8.0-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer. c. Add a 10-20 fold molar excess of the Abg(N3)-NHS ester stock solution to the protein solution while gently vortexing. d. Incubate the reaction for 1-4 hours at room temperature with gentle stirring.
-
Purification of Azide-Modified Protein: a. Remove the unreacted linker by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS. b. Determine the protein concentration and the Degree of Labeling (DoL) using UV-Vis spectroscopy or mass spectrometry.
4.3. Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-modified protein with an alkyne-containing probe using a copper catalyst.
Materials:
-
Azide-modified protein (from Protocol 2)
-
Alkyne-containing probe
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Amine-free buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solutions: a. Alkyne-probe: 10 mM in DMSO or water. b. CuSO4: 20 mM in water. c. Sodium ascorbate: 100 mM in water (prepare fresh). d. THPTA: 50 mM in water.
-
CuAAC Reaction: a. In a microcentrifuge tube, combine the azide-modified protein and the alkyne-probe (5-20 fold molar excess). b. Prepare a premix of CuSO4 and THPTA (1:5 molar ratio). c. Add the CuSO4/THPTA premix to the protein solution to a final copper concentration of 0.1-1 mM. d. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM. e. Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification and Analysis: a. Purify the final bioconjugate using size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and catalyst. b. Analyze the product by SDS-PAGE, mass spectrometry, and other relevant functional assays.
4.4. Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the catalyst-free conjugation of the azide-modified protein with a strained alkyne probe (e.g., DBCO, BCN).
Materials:
-
Azide-modified protein (from Protocol 2)
-
Strained alkyne probe (e.g., DBCO-PEG-Maleimide)
-
Amine-free buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solution: a. Strained alkyne probe: 10 mM in DMSO or water.
-
SPAAC Reaction: a. In a microcentrifuge tube, combine the azide-modified protein and the strained alkyne probe (5-20 fold molar excess). b. Incubate the reaction for 2-24 hours at room temperature or 37°C. The reaction time will depend on the specific strained alkyne used.
-
Purification and Analysis: a. Purify the final bioconjugate using size-exclusion chromatography, dialysis, or affinity chromatography. b. Analyze the product by SDS-PAGE, mass spectrometry, and other relevant functional assays.
Signaling Pathways and Logical Relationships
The bioconjugation strategy described herein does not directly interrogate a specific signaling pathway but rather provides a tool to modify proteins that may be involved in various cellular processes. The logical relationship of the choices in the bioconjugation process is outlined below.
Caption: Decision-making process for protein bioconjugation.
This diagram illustrates that the initial need for protein conjugation leads to the selection of an appropriate linker chemistry, in this case, targeting primary amines. Subsequently, a choice must be made between CuAAC and SPAAC for the final ligation step, with each having its own advantages and disadvantages.
Application Notes and Protocols for Fluorescent Labeling of Peptides using Fmoc-Abg(N3)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific labeling of peptides with fluorescent dyes is a critical technique in chemical biology and drug discovery. It enables the study of peptide localization, trafficking, and interaction with biological targets. The use of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," offers a highly efficient and specific method for peptide conjugation.[1][2] This document provides detailed protocols for the incorporation of the azido-functionalized amino acid, Fmoc-Abg(N3)-OH, into a peptide sequence via solid-phase peptide synthesis (SPPS), followed by fluorescent labeling using an alkyne-modified dye.
This compound is a valuable building block for introducing an azide moiety into a peptide backbone.[3] This azide group is inert to standard SPPS conditions and can be selectively reacted with an alkyne-functionalized fluorescent probe in a subsequent step.[4] This approach allows for the precise placement of the fluorescent label at a desired position within the peptide sequence.
Core Principles
The overall strategy involves two key stages:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support using Fmoc chemistry. This compound is incorporated at the desired position in the peptide sequence.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): After synthesis and purification, the azide-containing peptide is reacted with an alkyne-functionalized fluorescent dye in the presence of a copper(I) catalyst. This forms a stable triazole linkage, covalently attaching the dye to the peptide.[5][6]
Data Presentation
The following tables provide representative quantitative data for the synthesis and labeling of a model peptide incorporating this compound. These values are illustrative and may vary depending on the specific peptide sequence, dye, and experimental conditions.
Table 1: Representative Yields for Solid-Phase Peptide Synthesis of an Azido-Peptide
| Step | Description | Starting Material (Resin Substitution) | Product | Average Yield (%) |
| 1 | Fmoc-SPPS | 0.5 mmol/g | Crude Azido-Peptide | 75-85 |
| 2 | Cleavage and Deprotection | 1 g Peptide-Resin | Crude Azido-Peptide | 70-80 |
| 3 | HPLC Purification | Crude Azido-Peptide | Purified Azido-Peptide | 40-60 |
Table 2: Representative Data for Fluorescent Labeling via CuAAC
| Parameter | Description | Value |
| Peptide Concentration | Concentration of the purified azido-peptide | 1 mM |
| Dye Concentration | Concentration of the alkyne-functionalized dye | 1.5 mM |
| Labeling Efficiency | Percentage of peptide labeled with the dye | > 95% |
| Final Product Purity (Post-HPLC) | Purity of the fluorescently labeled peptide | > 98% |
| Overall Yield (from crude peptide) | Overall yield of the purified labeled peptide | 30-50% |
Experimental Protocols
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing the Abg(N3) residue.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or equivalent coupling activator
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Water, deionized
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound as the amino acid.
-
Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Protocol 2: Fluorescent Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of the purified azido-peptide with an alkyne-functionalized fluorescent dye.
Materials:
-
Purified azido-peptide
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA, Alkyne-FITC)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the purified azido-peptide in water or a minimal amount of DMSO if solubility is an issue.
-
Prepare a 15 mM stock solution of the alkyne-dye in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azido-peptide solution.
-
Add the alkyne-dye stock solution.
-
Add the THPTA stock solution.
-
Add the CuSO4 stock solution.
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
The final concentrations in the reaction mixture should be approximately: 1 mM peptide, 1.5 mM dye, 1 mM CuSO4, 5 mM THPTA, and 10 mM sodium ascorbate.
-
Vortex the mixture gently.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by HPLC-MS.
-
Purification of the Labeled Peptide:
-
Purify the fluorescently labeled peptide from excess dye and other reagents using reverse-phase HPLC (RP-HPLC).
-
Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions corresponding to the labeled peptide, identified by its retention time and mass (confirmed by mass spectrometry).
-
Lyophilize the pure fractions to obtain the final fluorescently labeled peptide.
-
Protocol 3: Characterization of the Labeled Peptide
1. High-Performance Liquid Chromatography (HPLC):
-
System: Analytical RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: UV detector at 220 nm and a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen dye.
-
Analysis: Assess the purity of the labeled peptide by integrating the peak area.
2. Mass Spectrometry (MS):
-
System: Electrospray ionization mass spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry.
-
Analysis: Confirm the identity of the labeled peptide by comparing the observed molecular weight with the calculated theoretical mass.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low coupling efficiency of Fmoc-Abg(N3)-OH in SPPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low coupling efficiency with Fmoc-Abg(N3)-OH during Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
Low coupling efficiency of this compound is a common issue stemming from its structure as an N-alkylated amino acid, which presents significant steric hindrance at the reaction site. Below are structured approaches to diagnose and resolve these coupling difficulties.
Problem: Incomplete or Failed Coupling of this compound
Symptoms:
-
Positive Kaiser test (indicating unreacted free amines) after the coupling step.
-
Presence of deletion sequences lacking the Abg(N3) residue in the final peptide, confirmed by mass spectrometry.
-
Low overall yield of the target peptide.
Primary Cause: this compound is an N-substituted glycine derivative. The presence of the 4-azidobutyl group on the nitrogen atom sterically hinders the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support.
Recommended Solutions
Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) may be insufficient for sterically hindered amino acids. More potent coupling reagents are recommended.
Experimental Protocol: Coupling with HATU
-
Pre-activation: Dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and HOAt (3-5 equivalents) in N,N-Dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the solution and allow it to pre-activate for 1-5 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the resin-bound peptide with the free N-terminal amine.
-
Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature. Agitate the reaction vessel continuously.
-
Monitoring: After the initial coupling time, perform a Kaiser test on a small sample of resin beads to check for the presence of free amines.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent Combination | Relative Coupling Efficiency (Illustrative) | Key Advantages for Hindered Couplings |
| DIC / HOBt | Low | Standard, cost-effective. |
| HBTU / HOBt / DIEA | Moderate | More effective than carbodiimides. |
| HATU / HOAt / DIEA | High | Forms highly reactive OAt esters, excellent for hindered residues. |
| HCTU / DIEA | High | Similar to HATU, often more cost-effective. |
| PyAOP / HOAt / DIEA | Very High | Phosphonium salt-based, low racemization risk. |
| COMU / DIEA | Very High | Oxyma-based, considered safer than benzotriazole-based reagents. |
Note: The relative efficiencies are illustrative and based on general findings for sterically hindered amino acids. Actual yields may vary based on the specific peptide sequence and reaction conditions.
If a single coupling reaction results in a positive Kaiser test, a second coupling step with fresh reagents can drive the reaction to completion.
Experimental Protocol: Double Coupling
-
First Coupling: Perform the initial coupling of this compound for 2-4 hours using your chosen optimized coupling reagent (e.g., HATU).
-
Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3 times).
-
Second Coupling: Prepare a fresh solution of activated this compound with the same coupling reagents and concentrations as the first coupling. Add this solution to the resin and allow it to react for another 2-4 hours.
-
Monitoring and Washing: Perform a Kaiser test to confirm the completion of the reaction. Wash the resin extensively with DMF and DCM.
Solvent Selection: While DMF is the most common solvent in SPPS, for difficult sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a better alternative due to its superior solvating properties. In some cases, a mixture of DMF and DCM can also improve coupling efficiency.
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for sterically hindered couplings. Microwave-assisted SPPS, which elevates the temperature rapidly and uniformly, can be particularly effective. If a microwave synthesizer is not available, conventional heating to 40-50°C can be attempted, though this may increase the risk of side reactions.
FAQs: Low Coupling Efficiency of this compound
Q1: Why is the coupling of this compound so difficult?
A1: this compound is an N-alkylated amino acid. The presence of the 4-azidobutyl group on the backbone nitrogen atom creates steric hindrance, making it difficult for the activated carboxylic acid to access and react with the N-terminal amine of the peptide chain on the solid support.
Q2: Can I use standard coupling reagents like DCC/HOBt for this compound?
A2: While it is possible to attempt coupling with DCC/HOBt, the efficiency is likely to be very low, resulting in significant amounts of unreacted starting material and deletion sequences. For sterically hindered residues like this compound, more potent uronium or phosphonium salt-based coupling reagents such as HATU, HCTU, or PyAOP are strongly recommended.
Q3: Is a single, longer coupling reaction better than double coupling?
A3: For severely hindered amino acids, extending the reaction time of a single coupling may not be sufficient to achieve complete reaction and can increase the risk of side reactions. A double coupling with fresh reagents is generally a more effective strategy to drive the reaction to completion.
Q4: Will the azido group interfere with the coupling reaction?
A4: The azido group is generally stable under standard Fmoc-based SPPS conditions, including coupling and piperidine-mediated Fmoc deprotection. It is considered a bioorthogonal functional group and should not directly interfere with the amide bond formation.
Q5: Are there any alternative strategies if optimizing coupling conditions fails?
A5: If optimizing coupling reagents, employing double coupling, and modifying reaction conditions do not yield satisfactory results, you could consider synthesizing a dipeptide unit containing Abg(N3) in solution phase first, and then coupling this dipeptide to the resin. This can sometimes circumvent the on-resin steric hindrance.
Visualizations
Technical Support Center: Click Chemistry with Fmoc-Abg(N3)-OH
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Fmoc-Abg(N3)-OH in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, or Fmoc-azidobenzylglycine, is a non-natural amino acid used in solid-phase peptide synthesis (SPPS). The key features are the Fmoc protecting group on the amine, which is standard for SPPS, and the azido group (-N3) on the benzyl side chain. This azide group serves as a chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the specific and efficient conjugation of the peptide to other molecules containing an alkyne group, such as fluorescent dyes, imaging agents, or other peptides.
Q2: What are the general advantages of using click chemistry in peptide synthesis?
Click chemistry offers several advantages:
-
High Specificity and Bioorthogonality: The azide and alkyne groups are largely unreactive with biological functional groups, ensuring that the reaction only occurs between the intended partners.
-
High Yields: Click reactions are known for their high efficiency and quantitative conversion.
-
Mild Reaction Conditions: The reaction can be performed in aqueous buffers and at room temperature, which is compatible with sensitive biomolecules like peptides.
-
Robustness: The reaction is tolerant of a wide range of functional groups and solvents.
Q3: Can the azide group of this compound be reduced during peptide synthesis or the click reaction?
Yes, the azide group is susceptible to reduction under certain conditions. Standard Fmoc deprotection with piperidine is generally safe for the azide. However, prolonged exposure to some reducing agents used in peptide synthesis or certain reagents for the click reaction can lead to the reduction of the azide to an amine. This is a critical side reaction to monitor as the resulting amine will not participate in the click reaction.
Q4: Is the Fmoc group stable under click chemistry conditions?
The Fmoc group is generally stable under the neutral to slightly acidic conditions of a standard CuAAC reaction. However, the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) are not compatible with the click reaction components, particularly the copper catalyst, which can precipitate. Therefore, Fmoc deprotection and the click reaction should be performed as separate, sequential steps.
Troubleshooting Guide
This guide addresses common issues encountered during click chemistry with peptides containing this compound.
Issue 1: Low or No Click Reaction Product
| Potential Cause | Troubleshooting Steps |
| Reduction of the Azide Group | - Avoid harsh reducing agents during peptide synthesis and cleavage. - If reduction is suspected, confirm the presence of the azide group using IR spectroscopy (azide stretch typically appears around 2100 cm⁻¹) or mass spectrometry. - Use fresh, high-quality reagents for the click reaction. |
| Inefficient Copper(I) Catalyst | - Ensure the use of a reducing agent (e.g., sodium ascorbate, TCEP) to maintain copper in the +1 oxidation state. - Use a copper-stabilizing ligand (e.g., TBTA, THPTA) to improve catalyst solubility and efficiency. - Prepare the catalyst solution fresh for each experiment. |
| Poor Reagent Solubility | - Ensure all components, especially the alkyne-functionalized molecule, are soluble in the reaction solvent. - Co-solvents such as DMSO or DMF can be used to improve solubility. |
| Steric Hindrance | - The accessibility of the azide and alkyne groups can be hindered by the peptide's secondary structure or proximity to bulky residues. - Consider redesigning the peptide sequence or using a longer linker on the alkyne-containing molecule. |
Issue 2: Presence of Unwanted Side Products
| Side Product | Cause | Mitigation Strategy |
| Peptide Dimerization | On-resin cyclization or intermolecular reaction between two peptide chains. | - Perform the click reaction in solution at low peptide concentrations to favor intramolecular reactions. - If on-resin, ensure adequate swelling of the resin to minimize intermolecular interactions. |
| Thiotriazole Adducts | Reaction of the copper-acetylide intermediate with free cysteine thiols. | - If the peptide contains cysteine, protect the thiol group during the click reaction. - Alternatively, perform the click reaction prior to the introduction of cysteine or use a copper-free click chemistry method. |
| Products from Fmoc Deprotection | Diketopiperazine or aspartimide formation during SPPS.[1] | - These are general SPPS side reactions. Use optimized coupling and deprotection protocols.[1] - For aspartimide formation, consider using a different protecting group on the aspartic acid side chain.[1] |
Experimental Protocols
Protocol 1: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Peptide Synthesis: Synthesize the peptide containing this compound using standard Fmoc-based solid-phase peptide synthesis.
-
Fmoc Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF. Wash the resin thoroughly with DMF, DCM, and then the reaction solvent (e.g., DMF/water).
-
Click Reaction Cocktail: Prepare a fresh solution of:
-
Alkyne-containing molecule (5-10 equivalents)
-
CuSO₄ (1 equivalent)
-
Sodium ascorbate (5 equivalents)
-
Copper ligand (e.g., TBTA) (1 equivalent)
-
-
Reaction: Add the click reaction cocktail to the resin and allow it to react for 1-4 hours at room temperature.
-
Washing: Wash the resin extensively with the reaction solvent, followed by DCM, to remove excess reagents and the copper catalyst.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
Protocol 2: Solution-Phase Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Peptide Synthesis and Purification: Synthesize, cleave, and purify the azide-containing peptide.
-
Reaction Setup: Dissolve the purified peptide and the alkyne-containing molecule in a suitable solvent (e.g., water/DMSO mixture).
-
Catalyst Addition: Add a freshly prepared solution of CuSO₄, sodium ascorbate, and a copper ligand.
-
Reaction: Stir the reaction at room temperature and monitor its progress by HPLC or LC-MS.
-
Purification: Once the reaction is complete, purify the clicked peptide product using reverse-phase HPLC.
Visualizations
References
Technical Support Center: Optimizing Fmoc Deprotection for Peptides Containing Fmoc-Abg(N3)-OH
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the solid-phase peptide synthesis (SPPS) of peptides incorporating the non-canonical amino acid Fmoc-N-(4-azidobutyl)glycine (Fmoc-Abg(N3)-OH).
Frequently Asked Questions (FAQs)
Q1: Is the azido group of this compound stable to standard Fmoc deprotection conditions?
A1: Yes, the side-chain azido group is generally stable to the standard Fmoc deprotection reagent, 20% piperidine in N,N-dimethylformamide (DMF). The azide functional group is robust and does not typically react with the secondary amine used for Fmoc removal.
Q2: What are the standard conditions for Fmoc deprotection of a peptide containing Abg(N3)-OH?
A2: The standard protocol involves treating the resin-bound peptide with a solution of 20% piperidine in DMF. A common procedure is a two-step treatment: an initial short treatment (e.g., 1-3 minutes) followed by a longer treatment (e.g., 15-20 minutes) to ensure complete removal of the Fmoc group.
Q3: Can I monitor the completion of the Fmoc deprotection reaction?
A3: Yes, the completion of the Fmoc deprotection can be monitored qualitatively and quantitatively. A qualitative method is the Kaiser test (ninhydrin test), which detects the presence of a free primary amine on the resin. A positive Kaiser test (blue beads) indicates successful deprotection. Quantitatively, the amount of the cleaved Fmoc-piperidine adduct in the deprotection solution can be measured by UV-Vis spectrophotometry at approximately 301 nm.
Q4: Are there any known side reactions involving the Abg(N3)-OH residue during Fmoc deprotection?
A4: While the azido group itself is stable, peptides containing N-alkylated amino acids like Abg(N3)-OH can sometimes exhibit slower coupling and deprotection kinetics. Although no specific side reactions involving the azido group under these conditions are commonly reported, general SPPS side reactions can still occur. These include incomplete deprotection and aggregation.
Troubleshooting Guide
This guide addresses common issues encountered during the Fmoc deprotection of peptides containing this compound.
| Problem | Possible Cause | Recommended Solution |
| Incomplete Fmoc Deprotection (Positive Kaiser test is weak or absent after deprotection) | 1. Steric Hindrance: The N-alkylated nature of Abg(N3)-OH or the surrounding amino acids may sterically hinder the access of piperidine. 2. Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing the deprotection reagent from reaching the Fmoc group. | 1. Extend Deprotection Time: Increase the duration of the second piperidine treatment (e.g., to 30-60 minutes). 2. Use a Stronger Base: Consider using a deprotection cocktail containing 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF. DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal. 3. Improve Solvation: Perform the deprotection at a slightly elevated temperature (e.g., 35-40°C) to disrupt aggregation. Alternatively, incorporate a solvent like N-methyl-2-pyrrolidone (NMP) which has better solvating properties than DMF. |
| Low Yield of the Final Peptide | 1. Cumulative Incomplete Deprotection: Small amounts of incomplete deprotection at each cycle can lead to a significant decrease in the final yield of the full-length peptide. 2. Peptide Aggregation: Aggregation can lead to poor coupling efficiency in the subsequent step, resulting in deletion sequences. | 1. Optimize Deprotection at Each Step: Monitor deprotection completion at each cycle using the Kaiser test. If incomplete deprotection is suspected, repeat the deprotection step before proceeding to the next coupling. 2. Incorporate Chaotropic Agents: Adding a chaotropic salt like LiCl (0.5 M) to the deprotection solution can help to disrupt secondary structures and improve reagent accessibility. |
| Aspartimide Formation (if Aspartic Acid is present in the sequence) | Base-Catalyzed Cyclization: The use of piperidine can promote the formation of aspartimide, especially in sequences containing Asp-Gly or Asp-Ser. | 1. Use a Milder Base: Consider using 5-10% piperazine in DMF, which has been shown to reduce aspartimide formation. 2. Protect the Asp Backbone: Utilize an Asp derivative with a protecting group that hinders cyclization, such as O-2-hydroxy-4-methoxybenzyl (Hmb). |
Experimental Protocols
Standard Fmoc Deprotection Protocol
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes.
-
Main Deprotection: Drain the deprotection solution. Add a fresh solution of 20% piperidine in DMF and agitate for 20 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (e.g., 5-7 times) to remove all traces of piperidine.
-
Monitoring (Optional): Perform a Kaiser test on a small sample of the resin beads to confirm the presence of a free primary amine.
Troubleshooting Protocol: Deprotection with DBU
-
Resin Preparation: Swell and wash the peptide-resin as in the standard protocol.
-
Deprotection Solution: Prepare a fresh solution of 2% DBU and 2% piperidine in DMF.
-
Deprotection: Add the DBU/piperidine solution to the resin and agitate for 5-10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 7 times) to ensure complete removal of DBU and piperidine.
-
Monitoring: Perform a Kaiser test to confirm complete deprotection.
Quantitative Data Summary
The following table summarizes typical deprotection reagents and reaction times. Note that optimal times can vary depending on the peptide sequence and synthesis scale.
| Deprotection Reagent | Concentration | Solvent | Typical Time (First Treatment) | Typical Time (Second Treatment) | Notes |
| Piperidine | 20% (v/v) | DMF | 1-3 min | 15-20 min | Standard, widely used method. |
| Piperidine | 20% (v/v) | NMP | 1-3 min | 15-20 min | NMP can improve solvation and reduce aggregation. |
| DBU / Piperidine | 2% / 2% (v/v) | DMF | 5-10 min (single treatment) | N/A | For difficult or sterically hindered sequences. |
| Piperazine | 5-10% (w/v) | DMF | 5 min | 20-30 min | Milder conditions, can reduce aspartimide formation. |
Visualizations
Caption: Standard Fmoc-SPPS Deprotection and Coupling Cycle.
Caption: Troubleshooting Logic for Incomplete Fmoc Deprotection.
Technical Support Center: Troubleshooting Aggregation of Peptides with Fmoc-Abg(N3)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the solid-phase peptide synthesis (SPPS) of peptides containing the unnatural amino acid Fmoc-Abg(N3)-OH (Fmoc-4-(azidomethyl)benzoyl-glycine). The bulky and hydrophobic nature of the azidobenzoyl group can contribute to inter-chain and intra-chain aggregation, leading to poor synthesis yields and purification difficulties.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My peptide synthesis is showing signs of aggregation after incorporating this compound. What are the common indicators of aggregation?
A1: Aggregation during SPPS can manifest in several ways. Key indicators include:
-
Poor resin swelling: The peptide-resin may fail to swell adequately, appearing clumped or shrunken.[1]
-
Slow or incomplete coupling reactions: The N-terminal Fmoc group of the growing peptide chain becomes inaccessible due to aggregation, hindering the subsequent amino acid coupling. This can be confirmed by a persistent positive Kaiser test after a coupling step.
-
Incomplete Fmoc deprotection: Similar to coupling, the Fmoc group can become buried within aggregates, leading to incomplete removal by the piperidine solution.[1]
-
Low crude peptide yield and purity: Aggregation often results in truncated or deletion sequences, significantly reducing the yield of the desired full-length peptide.
-
Difficult purification: Aggregated peptides can be difficult to dissolve in standard HPLC solvents, leading to poor chromatographic resolution and recovery.
Q2: What are the primary causes of aggregation when using this compound?
A2: The primary driver of aggregation is the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[1] The incorporation of this compound can exacerbate this due to:
-
Hydrophobicity: The aromatic benzoyl group is highly hydrophobic, promoting self-association to minimize contact with the polar synthesis solvent (e.g., DMF).
-
Bulky Side Chain: The large size of the Abg(N3) side chain can sterically hinder efficient solvation of the peptide backbone, further encouraging aggregation.
-
Sequence Dependence: Hydrophobic sequences are generally more prone to aggregation, and the issue is most common for peptides between 5 and 21 residues in length.[1]
Troubleshooting Strategies
If you suspect aggregation, consider the following strategies, starting with the simplest and progressing to more advanced techniques.
Strategy 1: Modifying Synthesis Conditions
These approaches can often be implemented without altering the peptide sequence.
| Parameter | Recommended Change | Rationale |
| Solvent | Switch from DMF to N-methylpyrrolidone (NMP) or add 10-20% dimethyl sulfoxide (DMSO) to the DMF.[1] | NMP and DMSO have a greater capacity to disrupt hydrogen bonds and solvate the peptide-resin, thereby reducing aggregation.[1] |
| Temperature | Increase the coupling temperature to 40-50°C. | Higher temperatures can disrupt secondary structures and improve reaction kinetics. |
| Chaotropic Salts | Add chaotropic salts such as LiCl (0.5 M) or KSCN (0.5 M) to the coupling and deprotection solutions. | These salts disrupt the hydrogen-bonding networks that lead to aggregation.[1] |
| Sonication | Briefly sonicate the reaction vessel during coupling and deprotection steps.[1] | Mechanical agitation can help to break up resin clumps and improve reagent access.[1] |
Strategy 2: Incorporating Aggregation-Disrupting Moieties
If modifying the synthesis conditions is insufficient, the introduction of backbone-disrupting elements can be highly effective.
| Technique | Description | Application Guidelines |
| Pseudoproline Dipeptides | Replace a Ser or Thr residue preceded by another amino acid with a corresponding Fmoc-Xaa-Ser/Thr(ΨMe,Mepro)-OH dipeptide.[2][3][4][5] | Introduce a pseudoproline every 5-6 residues, particularly before hydrophobic regions.[3][4] The pseudoproline induces a "kink" in the peptide backbone, disrupting β-sheet formation.[3][4] |
| Dmb/Hmb Amino Acids | Incorporate a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid, often as a dipeptide (e.g., Fmoc-Ala-(Dmb)Gly-OH). | Insert a Dmb/Hmb-protected residue every six to seven residues to disrupt hydrogen bonding.[1] This modification is reversible upon final cleavage. |
Experimental Protocols
Protocol 1: Coupling with NMP as Solvent
-
Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with NMP (5 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in NMP. Add DIPEA (8 eq.) and pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Washing: Wash the resin with NMP (3 x 1 min) and DCM (3 x 1 min).
-
Kaiser Test: Perform a Kaiser test to confirm complete coupling. If the test is positive, recouple for another 1-2 hours.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
-
Resin Preparation: Perform Fmoc deprotection on the N-terminal amino group of the peptide-resin as described in Protocol 1.
-
Dipeptide Activation: Activate the Fmoc-Xaa-Ser/Thr(ΨMe,Mepro)-OH dipeptide (2 eq.) using standard coupling reagents (e.g., HBTU/HOBt/DIPEA) in DMF or NMP. Use a slightly longer pre-activation time (5-10 minutes) to ensure complete activation.
-
Coupling: Add the activated pseudoproline dipeptide solution to the resin and allow the coupling reaction to proceed for 2-4 hours.
-
Washing and Monitoring: Wash the resin as usual and monitor the coupling completion with a Kaiser test. Due to the sterically hindered nature of pseudoprolines, a longer coupling time or a second coupling may be necessary.
-
Continue Synthesis: Proceed with the synthesis of the remaining peptide sequence using standard protocols. The pseudoproline moiety will be converted back to the native Ser or Thr residue during the final TFA cleavage.[3]
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting aggregation issues when synthesizing peptides with this compound.
References
How to improve the yield of PNA synthesis with Fmoc-Abg(N3)-OH
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of Peptide Nucleic Acid (PNA) synthesis when using the specialty monomer Fmoc-Abg(N3)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PNA synthesis?
This compound, or Fmoc-(4-azidobenzyl)glycine, is a modified PNA monomer. The key feature is the azido (-N3) group on the benzyl ring. This azido group is a versatile chemical handle that can be used for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the straightforward post-synthetic conjugation of the PNA to other molecules like fluorescent dyes, peptides, or targeting ligands.[1]
Q2: Is the azide group on this compound stable during standard Fmoc-based PNA synthesis?
Yes, the azido group is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS). It is resistant to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of cleavage from the resin (e.g., trifluoroacetic acid - TFA).[2]
Q3: Can the azide group be accidentally reduced during synthesis or cleavage?
While the azide group is robust, there is a potential for its reduction to an amine (-NH2) during the final cleavage and deprotection step, especially if certain scavengers are used. Thiol-based scavengers, in particular, can lead to the reduction of the azide. It is advisable to use scavengers like triisopropylsilane (TIS) and water, which are less likely to affect the azide group.
Q4: What are the general recommendations for coupling this compound?
Similar to other PNA monomers, especially those with bulky side chains, efficient coupling is key. It is recommended to use well-established peptide coupling reagents such as HATU, HBTU, or PyAOP with a tertiary amine base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[3][4] Double coupling or increasing the coupling time may be necessary to ensure complete incorporation of the monomer.
Troubleshooting Guide
Issue 1: Low Overall Yield of the PNA Oligomer
| Potential Cause | Recommended Solution |
| Incomplete Fmoc Deprotection | Extend the deprotection time or perform a second deprotection step with fresh reagent. Incomplete deprotection leads to truncated sequences. Use of 20% piperidine in DMF for 5-10 minutes is a common practice.[5] |
| Poor Coupling Efficiency of this compound or other monomers | - Use a more efficient coupling reagent like HATU or HBTU. - Increase the equivalents of the monomer and coupling reagents (e.g., 3-5 equivalents). - Extend the coupling time (e.g., from 30 minutes to 1-2 hours). - Perform a double coupling. - Consider elevating the temperature during coupling (e.g., to 45-50°C) to overcome aggregation and steric hindrance.[3] |
| Aggregation of the growing PNA chain on the solid support | - Use a low-loading resin (e.g., 0.1-0.3 mmol/g). - Choose a resin with good swelling properties, such as a PEG-based resin (e.g., ChemMatrix® or TentaGel®). - Incorporate backbone modifications or linkers to disrupt aggregation. |
| Loss of PNA during precipitation | Ensure the PNA is fully precipitated from the cleavage cocktail by using cold diethyl ether and allowing sufficient time for precipitation at a low temperature (e.g., -20°C). |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Deletion Sequences | This is often caused by incomplete coupling. After the coupling step, cap any unreacted amino groups using acetic anhydride and a non-nucleophilic base like DIEA or pyridine. This prevents the unreacted chains from participating in subsequent coupling steps. |
| Side reaction during Fmoc deprotection (N-acyl transfer) | This can occur with prolonged exposure to piperidine. Minimize the deprotection time to the shortest duration necessary for complete Fmoc removal. For particularly sensitive sequences, using a milder base for deprotection could be considered, though this may require longer reaction times.[6] |
| Reduction of the Azide Group | If you observe a mass corresponding to the PNA with an amine instead of an azide, the azide group was likely reduced. Avoid thiol-containing scavengers during cleavage. A recommended cleavage cocktail is TFA/TIS/H2O (95:2.5:2.5). |
| Formation of Adducts during Cleavage | The benzhydryloxycarbonyl (Bhoc) protecting group on standard PNA monomers can generate a reactive benzhydryl cation during TFA cleavage, leading to adduct formation.[5] Using an effective scavenger system is critical. |
Experimental Protocols
General Protocol for Manual PNA Synthesis Incorporating this compound
This protocol is for a 2 µmol scale synthesis on a rink amide resin.
1. Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Monomer Coupling:
-
In a separate vial, pre-activate the Fmoc-PNA monomer (or this compound) (3 equivalents) with a coupling reagent like HATU (2.9 equivalents) and a base like DIEA (6 equivalents) in NMP or DMF for 3-5 minutes.
-
Add the activated monomer solution to the resin.
-
Agitate at room temperature for 1-2 hours. For difficult couplings, the temperature can be raised to 40-50°C.[3]
-
Drain the coupling solution.
-
Wash the resin with DMF (5-7 times).
4. Capping (Optional but Recommended):
-
To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride/DIEA/DMF (e.g., 5:6:89 v/v/v) for 10 minutes.
-
Wash the resin with DMF (5-7 times).
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent monomer in the PNA sequence.
6. Final Fmoc Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA:TIS:H2O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the PNA by adding the filtrate to cold diethyl ether.
-
Pellet the PNA by centrifugation and decant the ether.
-
Wash the PNA pellet with cold diethyl ether.
-
Dry the PNA oligomer.
Quantitative Data Summary
The following table, adapted from a study on automated flow PNA synthesis, illustrates how changing reaction conditions can impact the purity of the final PNA product. While this data is for a standard 4-mer PNA, the principles of optimization are applicable when incorporating this compound.
Table 1: Evaluation of Reaction Conditions for Automated Flow PNA Synthesis [4]
| Entry | Activator | Deprotection Conditions | Temperature (°C) | Crude Purity (%) |
| 1 | PyAOP | 20% Piperidine in DMF | Room Temp | 57 |
| 2 | PyAOP | 20% Piperidine in DMF | 70 | 70 |
| 3 | HBTU | 20% Piperidine in DMF | 70 | 90 |
| 4 | HATU | 20% Piperidine, 1% Formic Acid in DMF | 70 | 81 |
This table demonstrates that both the choice of activator and the reaction temperature significantly influence the crude purity of the synthesized PNA.
Visualizations
Caption: Workflow for Fmoc-based PNA synthesis.
References
- 1. Bot Detection [iris-biotech.de]
- 2. (2S,3S)-Fmoc-Abu(3-N3)-OH Novabiochem® | 131669-42-6 [sigmaaldrich.cn]
- 3. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging [medsci.org]
- 4. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
Technical Support Center: Fmoc-Abg(N-3)-OH in Peptide Synthesis
Welcome to the technical support center for Fmoc-Abg(N3)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent in solid-phase peptide synthesis (SPPS). Below you will find frequently asked questions and troubleshooting guides to address potential stability issues and ensure successful incorporation of the azido-functionalized amino acid into your peptide sequences.
Frequently Asked Questions (FAQs)
Q1: How stable is the azido group of this compound to standard Fmoc SPPS conditions?
A1: The side-chain azido group of this compound is generally stable to the standard conditions used in Fmoc solid-phase peptide synthesis. This includes repeated treatments with piperidine for Fmoc deprotection and final cleavage from the resin using trifluoroacetic acid (TFA).
Q2: Are there any specific reagents or conditions that are known to be incompatible with the azido group?
A2: Yes. While robust, the azido group can be sensitive to certain reagents and conditions. The primary concerns are reduction of the azide to an amine and, in specific sequence contexts, elimination of the azide group.
-
Reducing agents: The azido group can be readily reduced to an amine by thiols and phosphines. Therefore, care should be taken when using thiol-based scavengers during TFA cleavage.
-
Strong bases in specific contexts: There is evidence of azide elimination when an α-azido amino acid is at the N-terminus of a peptide, which can be catalyzed by the bases used for Fmoc deprotection.
Q3: Can I use standard coupling reagents for this compound?
A3: Yes, standard coupling reagents can be used for the efficient incorporation of this compound. Reagents such as HBTU, HATU, and DIC are all suitable for activating the carboxylic acid for amide bond formation.[1][2][3] High coupling efficiency is generally observed with these reagents.[1]
Q4: How can I monitor the successful incorporation and stability of the azido group throughout my synthesis?
A4: The incorporation and stability of the azido group can be monitored using a combination of analytical techniques:
-
HPLC: Reversed-phase HPLC can be used to analyze the crude and purified peptide. Any significant side products resulting from azide instability may be visible as separate peaks.
-
Mass Spectrometry (MS): Mass spectrometry is a crucial tool to confirm the mass of the desired peptide and to identify any byproducts. A reduction of the azide to an amine will result in a mass decrease of 26 Da (-N2 + 2H), while an elimination will result in a mass decrease of 42 Da (-HN3).
-
TLC Staining: A qualitative and rapid method to check for the presence of the azide group on the resin-bound peptide is to perform a test cleavage and spot the crude peptide on a TLC plate. The azide can be visualized after reduction to an amine with a reagent like triphenylphosphine, followed by staining with ninhydrin.
Troubleshooting Guides
Issue 1: Unintended Reduction of the Azido Group
Symptom: Mass spectrometry analysis of the cleaved peptide shows a significant peak with a mass 26 Da lower than the expected mass of the azido-peptide, corresponding to the amine-containing peptide.
Cause: The azido group is susceptible to reduction, most commonly by thiol-containing scavengers used during the final TFA cleavage step. Reagents like 1,2-ethanedithiol (EDT) are known to cause significant reduction of peptide azides.
Troubleshooting Workflow:
Solutions & Mitigation Strategies:
-
Scavenger Selection: The choice of scavenger in the cleavage cocktail is critical. While 1,2-ethanedithiol (EDT) is a common scavenger, it is also a potent reducing agent for azides.
-
Recommended: Use dithiothreitol (DTT) as the thiol scavenger. DTT has been shown to suppress azide reduction more effectively than EDT.
-
Alternative: If compatible with your peptide sequence (i.e., no sensitive residues like Trp, Met, Cys that require strong scavengers), a cleavage cocktail without thiol scavengers, such as TFA/triisopropylsilane (TIS)/water, can be used.
-
| Scavenger | Potential for Azide Reduction | Recommendation |
| 1,2-Ethanedithiol (EDT) | High | Avoid if azide reduction is observed. |
| Dithiothreitol (DTT) | Low | Recommended thiol scavenger. |
| Thioanisole | Low | Can be used in combination with other scavengers. |
| Triisopropylsilane (TIS) | None | Effective cation scavenger, does not reduce azides. |
Experimental Protocol: Small-Scale Test Cleavage and Analysis
-
Preparation: Dry a small amount of your peptide-resin (e.g., 10 mg).
-
Cleavage Cocktails: Prepare two different cleavage cocktails:
-
Cocktail A (Control): Your standard cleavage cocktail containing EDT.
-
Cocktail B (Test): A modified cocktail with DTT instead of EDT (e.g., 94% TFA, 2.5% Water, 2.5% DTT, 1% TIS).
-
-
Cleavage: Treat the resin samples with the respective cleavage cocktails for 2 hours at room temperature.
-
Work-up: Precipitate the peptides with cold diethyl ether, centrifuge, and decant the ether. Repeat the ether wash twice. Dry the crude peptide pellets under vacuum.
-
Analysis: Dissolve the crude peptides in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). Analyze both samples by HPLC and mass spectrometry.
-
Evaluation: Compare the chromatograms and mass spectra. Look for the presence of the peak corresponding to the reduced peptide (M-26 Da) in both samples.
HPLC-MS Protocol for Detecting Azide Reduction:
-
Column: A C18 reversed-phase column is suitable for most peptides.
-
Mobile Phases:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point. Adjust as needed for optimal separation.
-
Detection: Monitor at 214 nm and 280 nm (if aromatic residues are present).
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that includes the expected masses of the azido-peptide, the reduced amine-peptide, and any other potential side products.
-
Expected Mass Shift: Azide (R-N3) to Amine (R-NH2) = -26.02 Da.
-
Issue 2: Elimination of the Azido Group
Symptom: Mass spectrometry analysis reveals a byproduct with a mass 42 Da lower than the expected mass of the azido-peptide. This is often observed as a dehydroamino acid residue.
Cause: This side reaction is most prominent when an α-azido amino acid (such as α-azidoaspartate) is at the N-terminus of the peptide. The base used for Fmoc deprotection can abstract the α-proton, which is acidified by the adjacent carbonyl group, leading to a β-elimination of the azide.
Proposed Mechanism (E1cB):
Solutions & Mitigation Strategies:
-
Sequence Design: If possible, avoid sequences with an N-terminal α-azido amino acid, especially those with electron-withdrawing side chains that can further acidify the α-proton. Note that this compound is a gamma-azido amino acid, and this specific issue is less likely but awareness is important for other azido amino acids.
-
Milder Deprotection Conditions:
-
Reduced Piperidine Concentration: Use a lower concentration of piperidine (e.g., 10% in DMF) for the deprotection of the residue preceding the N-terminal azido amino acid.
-
Alternative Bases: Consider using a weaker base than piperidine for the final deprotection step, although this may require longer reaction times.
-
-
Immediate Coupling: After the final Fmoc deprotection, immediately proceed with the next coupling step or N-terminal modification to minimize the exposure of the free N-terminal α-azido amino acid to the basic environment.
Experimental Protocol: Mitigating Azide Elimination
-
Synthesis: Synthesize your peptide up to the residue preceding the N-terminal azido amino acid using your standard protocol.
-
Modified Deprotection: For the deprotection of this residue, use 10% piperidine in DMF and monitor the deprotection carefully (e.g., using a UV detector on an automated synthesizer).
-
Final Coupling: Couple the N-terminal azido amino acid using a high-efficiency coupling reagent like HATU.
-
Final Deprotection: If the N-terminal residue is to be deprotected, use 10% piperidine in DMF for a minimal time required for complete deprotection.
-
Cleavage and Analysis: Cleave the peptide from the resin and analyze by HPLC-MS, specifically looking for the M-42 Da byproduct.
Issue 3: Incomplete Coupling of this compound
Symptom: HPLC analysis of the crude peptide shows a significant peak corresponding to a deletion sequence lacking the Abg(N3) residue.
Cause: Incomplete coupling can be due to steric hindrance, poor solvation of the peptide-resin, or inefficient activation of the amino acid.
Troubleshooting Workflow:
Solutions & Mitigation Strategies:
-
Double Coupling: Perform a second coupling of this compound to ensure the reaction goes to completion.
-
Optimize Coupling Reagents: While standard reagents are effective, for difficult sequences, using a more powerful coupling reagent can improve yields.
| Coupling Reagent | Base | Notes |
| DIC/Oxyma | DIPEA or Collidine | A reliable and cost-effective option. |
| HBTU/DIPEA | DIPEA | A very common and generally efficient coupling method.[1] |
| HATU/DIPEA | DIPEA or Collidine | Often provides higher coupling efficiency, especially for sterically hindered amino acids. Recommended for difficult couplings.[2] |
-
Increase Reaction Time: Extend the coupling time to allow for complete reaction.
-
Solvent Choice: Ensure that DMF or NMP of high purity is used to facilitate good solvation of the peptide-resin.
Experimental Protocol: Optimizing Coupling
-
Resin Swelling: Ensure the peptide-resin is adequately swollen in the synthesis solvent (DMF or NMP) before coupling.
-
Pre-activation: Pre-activate the this compound with the chosen coupling reagent and base for 1-2 minutes before adding to the resin.
-
Coupling: Allow the coupling reaction to proceed for at least 2 hours.
-
Monitoring: After the coupling, take a small sample of the resin beads and perform a Kaiser test (or other appropriate test for secondary amines if the preceding residue is proline) to check for free amines.
-
Double Couple if Necessary: If the test is positive, indicating incomplete coupling, repeat the coupling step with a fresh solution of activated this compound.
-
Capping: If incomplete coupling persists and is sequence-dependent, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.
References
Technical Support Center: Post-CuAAC Purification of Fmoc-Abg(N3)-OH Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the removal of copper catalysts following the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with Fmoc-Abg(N3)-OH.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after a CuAAC reaction?
A1: Complete removal of the copper catalyst is essential for several reasons. Firstly, copper ions can interfere with downstream biological assays due to their inherent toxicity. Secondly, residual copper can catalyze undesirable side reactions, including the degradation of sensitive molecules. For applications in drug development, regulatory standards mandate stringent limits on heavy metal contaminants. Furthermore, the presence of copper can complicate analytical techniques such as NMR and mass spectrometry.
Q2: What are the primary methods for removing copper catalysts from small molecule CuAAC reactions?
A2: The most common methods for removing copper catalysts from reactions involving small molecules like this compound fall into three main categories:
-
Use of Solid-Supported Catalysts: Employing a heterogeneous copper catalyst that is immobilized on a solid support allows for simple removal by filtration at the end of the reaction.[1]
-
Chelation and Liquid-Liquid Extraction: This involves washing the reaction mixture with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester the copper ions in the aqueous phase.
-
Use of Chelating Resins: Passing the reaction mixture through a column packed with a chelating resin, like Chelex® 100, which selectively binds and removes copper ions.
Q3: How does the Fmoc protecting group on my amino acid affect the choice of copper removal method?
A3: The Fmoc (fluorenylmethyloxycarbonyl) protecting group is base-labile. Therefore, it is crucial to avoid basic conditions during the copper removal process to prevent premature deprotection. While most copper removal techniques are performed under neutral or slightly acidic conditions and are compatible with the Fmoc group, it is a critical factor to consider when optimizing your purification protocol.
Q4: Is there an alternative to CuAAC that avoids the issue of copper removal altogether?
A4: Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative.[2] SPAAC utilizes strained cyclooctynes that react with azides without the need for a metal catalyst, thereby eliminating the need for a copper removal step.[2] This is particularly advantageous for biological applications where copper toxicity is a concern.
Troubleshooting Guides
Problem 1: My organic layer remains blue after an EDTA wash.
| Potential Cause | Suggested Solution |
| Insufficient EDTA | Increase the concentration of the EDTA solution or perform multiple washes. A saturated solution of EDTA disodium salt is often effective. |
| Strong Chelation by the Triazole Product | The 1,2,3-triazole product itself can act as a chelator for copper, making it difficult to remove with EDTA alone. Consider passing the organic layer through a plug of silica gel or using a chelating resin like Chelex® 100 after the initial washes. |
| Incorrect pH | The effectiveness of EDTA is pH-dependent. Ensure the pH of the aqueous EDTA solution is in the optimal range for copper chelation (typically between 4 and 6). |
Problem 2: Significant loss of my product during purification.
| Potential Cause | Suggested Solution |
| Product Partitioning into the Aqueous Layer | If your Fmoc-protected triazole product has some water solubility, it may be lost during the aqueous washes. Minimize the number of washes or back-extract the combined aqueous layers with a fresh portion of organic solvent. |
| Adsorption onto Chelating Resin | If your product has functional groups that can chelate metals, it might bind to the Chelex® resin along with the copper. Before committing your entire batch, test the binding of a small amount of your purified product to the resin. If binding occurs, an EDTA wash or the use of a solid-supported catalyst might be a better option. |
| Degradation on Silica Gel | Residual copper can sometimes lead to product streaking and degradation on silica gel columns. Pre-treating your crude product with a copper scavenger before chromatography can mitigate this. You can also try "flashing" the column with a solvent system containing a small amount of a chelating agent, though this may require subsequent removal. |
Problem 3: My final product is contaminated with a ligand or reducing agent byproducts.
| Potential Cause | Suggested Solution |
| Excess Reagents | Byproducts from the reducing agent (e.g., sodium ascorbate) or excess ligand can sometimes be carried through the workup. |
| Purification Method | Standard silica gel chromatography is typically effective at removing these small molecule impurities. Ensure your solvent system provides good separation between your product and these byproducts. |
Comparison of Copper Removal Methods
| Method | Efficiency | Ease of Use | Scalability | Potential for Product Loss | Considerations |
| Solid-Supported Catalyst | High | Very Easy (Filtration) | Excellent | Low | Higher initial catalyst cost; potential for lower catalytic activity compared to homogeneous catalysts.[1] |
| EDTA Wash | Moderate to High | Easy | Good | Moderate (emulsions, partitioning) | May require multiple washes; effectiveness can be product-dependent. The copper-EDTA complex is highly stable. |
| Chelating Resin (e.g., Chelex® 100) | Very High | Moderate (column packing) | Good | Can be high if the product chelates | Highly effective for trace copper removal; potential for product to bind to the resin. Chelex 100 is effective at removing Cu(II).[3] |
Experimental Protocols
Protocol 1: Copper Removal using EDTA Wash
-
Reaction Quenching: Upon completion of the CuAAC reaction, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of EDTA disodium salt. Shake the funnel vigorously for 1-2 minutes and then allow the layers to separate.
-
Repeat Washes: Drain the aqueous layer. Repeat the washing step 2-3 times, or until the blue color of the copper(II) ions is no longer visible in the organic layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Further Purification: The crude product can then be further purified by silica gel chromatography or recrystallization.
Protocol 2: Copper Removal using Chelex® 100 Resin
-
Resin Preparation: Prepare a slurry of Chelex® 100 resin in a suitable solvent (e.g., methanol or the solvent used for your reaction). Pack a small column with the resin.
-
Reaction Workup: After the CuAAC reaction is complete, concentrate the reaction mixture to remove the bulk of the solvent.
-
Column Loading: Re-dissolve the crude product in a minimal amount of a suitable organic solvent.
-
Elution: Load the dissolved crude product onto the prepared Chelex® 100 column and elute with the same solvent. Collect the eluent.
-
Washing the Resin: Wash the resin with additional solvent to ensure complete elution of the product.
-
Concentration and Purification: Combine the eluent fractions and concentrate under reduced pressure. The resulting crude product can be further purified if necessary.
Visualizations
Experimental Workflow for CuAAC and Purification
Caption: Workflow for CuAAC reaction and subsequent purification.
Decision Tree for Copper Removal Method Selection
Caption: Decision tree for selecting a copper removal method.
References
- 1. recent-advances-in-copper-based-solid-heterogeneous-catalysts-for-azide-alkyne-cycloaddition-reactions - Ask this paper | Bohrium [bohrium.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Comparison of chelating agents immobilized on glass with chelex 100 for removal and preconcentration of trace copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-Abg(N₃)-OH in Peptide Synthesis
Welcome to the technical support center for the use of Fmoc-Abg(N₃)-OH in your peptide synthesis workflows. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing side-chain modifications and to offer troubleshooting support for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Abg(N₃)-OH and what are its primary applications?
Fmoc-Abg(N₃)-OH, or Fmoc-N-(4-azidobutyl)glycine, is a specialized building block used in solid-phase peptide synthesis (SPPS). The key feature of this compound is its azido (-N₃) functional group, which serves as a bioorthogonal handle. This allows for the selective modification of peptides post-synthesis via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). Its applications include the synthesis of peptide nucleic acids (PNAs), peptidomimetics, and the site-specific labeling of peptides with fluorescent probes or other moieties.[1]
Q2: What is the most common side-chain modification observed with Fmoc-Abg(N₃)-OH during Fmoc-SPPS?
The most prevalent and critical side-chain modification is the reduction of the azide group (-N₃) to a primary amine (-NH₂). This reaction most commonly occurs during the final cleavage of the peptide from the resin when using standard trifluoroacetic acid (TFA) cleavage cocktails that contain thiol-based scavengers.[2]
Q3: Is the azide group of Fmoc-Abg(N₃)-OH stable during the routine steps of Fmoc-SPPS (coupling and deprotection)?
Yes, the azide group is generally stable under the standard conditions of Fmoc-SPPS. It is resistant to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of TFA used for cleavage, provided that no reducing agents are present.[3]
Troubleshooting Guides
Issue 1: Reduction of the Azide Side-Chain to an Amine During Cleavage
Symptoms:
-
Mass spectrometry analysis of the crude peptide shows a mass decrease of 26 Da, corresponding to the loss of N₂ and the addition of 2H.
-
The desired peptide with the azide functionality is observed at a lower abundance than the reduced amine byproduct.
-
Subsequent "click" chemistry reactions fail or show very low efficiency.
Root Cause: The primary cause of azide reduction is the presence of thiol-containing scavengers in the TFA cleavage cocktail. Scavengers like 1,2-ethanedithiol (EDT) are commonly used to protect sensitive amino acid residues (e.g., Trp, Cys, Met) from cationic species generated during cleavage. However, these thiols can readily reduce the azide group.
Solutions:
1. Use an Azide-Compatible Cleavage Cocktail: For peptides containing Fmoc-Abg(N₃)-OH, it is crucial to use a cleavage cocktail that does not contain reducing scavengers.
-
Recommended Cocktail: A widely used and effective cocktail is a mixture of TFA, triisopropylsilane (TIS), and water. TIS acts as an efficient scavenger for carbocations without reducing the azide group.[2]
-
Alternative for Thiol-Requiring Residues: If your peptide also contains residues that necessitate a thiol scavenger (e.g., to prevent oxidation of Met or Cys), dithiothreitol (DTT) has been reported to be a less aggressive reducing agent towards azides compared to EDT. However, its use should be carefully evaluated, and the standard TIS/water cocktail is preferred if possible.
Quantitative Comparison of Scavenger Cocktails on Azide Stability:
| Cleavage Cocktail Composition (TFA/Scavenger/Water) | Azide Reduction Observed | Recommendation |
| 95% / 2.5% EDT / 2.5% | Significant to complete reduction | Not Recommended |
| 95% / 2.5% TIS / 2.5% | Minimal to no reduction | Highly Recommended |
| 92.5% / 2.5% TIS / 2.5% DTT / 2.5% | Potential for minor reduction | Use with caution; test on a small scale first |
Note: The extent of reduction can be sequence-dependent. It is always advisable to perform a small-scale test cleavage and analyze the product by mass spectrometry.
2. Post-Cleavage Workup: Proper handling after cleavage is essential to preserve the integrity of the azido group.
-
Precipitation: After cleavage, precipitate the peptide in cold diethyl ether.
-
Washing: Wash the precipitated peptide thoroughly with cold diethyl ether to remove scavengers and cleavage byproducts.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Storage: For long-term storage, lyophilized peptides should be kept at -20°C or lower.[4] For peptides in solution, use sterile buffers at a pH of 5-6 and store as frozen aliquots to avoid repeated freeze-thaw cycles.[4]
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Abg(N₃)-OH
While Fmoc-Abg(N₃)-OH can be coupled using standard SPPS protocols, the following conditions are recommended to ensure high efficiency:
-
Reagents:
-
Fmoc-Abg(N₃)-OH (4 equivalents)
-
Coupling reagent: HATU (3.9 equivalents) or HBTU (3.9 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin (e.g., 20% piperidine in DMF, 2 x 10 minutes).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the Fmoc-Abg(N₃)-OH by dissolving it with the coupling reagent and DIPEA in DMF for 1-2 minutes.
-
Add the pre-activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF to remove excess reagents.
-
Perform a Kaiser test or other qualitative test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.
-
Protocol 2: TFA Cleavage of Azide-Containing Peptides
This protocol is designed to minimize the reduction of the azide side-chain.
-
Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O).
-
Cold diethyl ether.
-
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen.
-
Precipitate the peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with fresh cold diethyl ether. Repeat this step 2-3 times.
-
Dry the peptide pellet under vacuum.
-
Dissolve the peptide in an appropriate aqueous solvent (e.g., water/acetonitrile mixture) and analyze by mass spectrometry and HPLC. Lyophilize for long-term storage.
-
Visualized Workflows and Relationships
Caption: A flowchart of the Fmoc-SPPS process for synthesizing peptides with Fmoc-Abg(N₃)-OH.
References
Validation & Comparative
Confirming the Incorporation of Fmoc-Abg(N3)-OH: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the successful incorporation of non-canonical amino acids is a critical step. This guide provides a comprehensive comparison of analytical techniques to confirm the incorporation of Fmoc-Abg(N3)-OH, a valuable building block for introducing an azido group for subsequent "click" chemistry applications. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate confirmation strategy.
The unique feature of this compound is its azido (-N₃) functional group.[1] This moiety is relatively small, bioorthogonal, and stable under the conditions of solid-phase peptide synthesis (SPPS).[2] Its presence allows for the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the conjugation of peptides to a wide variety of molecules such as fluorescent probes, imaging agents, and drug payloads.[2][3] Confirmation of its successful incorporation into the peptide chain is therefore paramount for the success of downstream applications.
Comparison of Primary Analytical Techniques
Several analytical methods can be employed to verify the incorporation of this compound. The choice of technique will depend on the available instrumentation, the desired level of confirmation, and the stage of the synthesis. Below is a comparative summary of the most common and effective methods.
| Technique | Principle of Detection | Key Advantages | Key Limitations | Typical Application |
| Mass Spectrometry (MS) | Detects the mass-to-charge ratio (m/z) of the peptide, confirming the expected mass increase upon incorporation of this compound. | High sensitivity and accuracy; Provides definitive confirmation of mass; Tandem MS (MS/MS) can confirm the location of the amino acid within the sequence.[4] | Does not directly confirm the presence of the azido group's chemical reactivity; Requires peptide cleavage from the resin. | Post-synthesis analysis of the crude or purified peptide. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Detects the characteristic asymmetric stretching vibration of the azido group.[5] | Direct and non-destructive confirmation of the azido functional group; Can be performed on resin-bound peptides. | Lower sensitivity compared to MS; The signal can be weak in complex peptide mixtures.[6] | In-process control during SPPS and analysis of the final product. |
| High-Performance Liquid Chromatography (HPLC) | Monitors the retention time of the peptide. Successful incorporation of the hydrophobic this compound will typically lead to a noticeable shift in retention time.[7] | Widely available and routinely used for purity analysis in peptide synthesis; Provides information on the success of the coupling reaction. | Indirect confirmation; A shift in retention time can be caused by other modifications; Does not confirm the integrity of the azido group. | In-process monitoring of coupling efficiency and final purity assessment. |
| Click Chemistry Reaction | Confirms the presence of a reactive azido group by its specific ligation to an alkyne-containing reporter molecule (e.g., a fluorophore).[3] | Direct confirmation of the functional integrity of the azido group; High specificity and efficiency.[8] | Requires an additional reaction step; The choice of alkyne probe and reaction conditions is crucial. | Functional validation of the synthesized peptide before downstream applications. |
Experimental Protocols
Mass Spectrometry (MS)
Objective: To confirm the correct molecular weight of the peptide containing Abg(N3).
Protocol:
-
Sample Preparation: Cleave the peptide from the solid support using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Instrumentation: Utilize a mass spectrometer such as MALDI-TOF or ESI-MS.[4]
-
Analysis: Acquire the mass spectrum of the peptide. The observed molecular weight should correspond to the theoretical mass calculated for the peptide sequence including the Abg(N3) residue (mass of this compound is 394.42 g/mol ; after incorporation and Fmoc removal, the mass increase per residue is 142.16 g/mol ).
-
Tandem MS (Optional): For unambiguous confirmation of the incorporation site, perform MS/MS analysis. The fragmentation pattern will allow for the sequencing of the peptide and pinpointing the location of the Abg(N3) residue.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To detect the characteristic vibrational frequency of the azido group.
Protocol:
-
Sample Preparation: The analysis can be performed on the dry, resin-bound peptide or on the cleaved and purified peptide. For resin-bound analysis, a small sample of the dried peptidyl-resin is used directly. For cleaved peptide, the sample can be prepared as a KBr pellet or analyzed using an ATR-FTIR accessory.
-
Instrumentation: Use an FTIR spectrometer.
-
Analysis: Acquire the infrared spectrum. A sharp and strong absorption peak between 2100 cm⁻¹ and 2150 cm⁻¹ is indicative of the asymmetric stretch of the N=N=N bond in the azido group.[9] This region of the spectrum is typically free from other common peptide vibrational modes, making the azide peak a distinct marker.[5]
High-Performance Liquid Chromatography (HPLC)
Objective: To observe a shift in peptide retention time following the incorporation of this compound.
Protocol:
-
Sample Preparation: After the coupling step of this compound, cleave a small aliquot of the peptidyl-resin and prepare it for HPLC analysis as described in the MS protocol.
-
Instrumentation: Use a reverse-phase HPLC system with a C18 column.
-
Analysis: Run a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (e.g., water with 0.1% TFA). Compare the chromatogram of the peptide before and after the coupling reaction. A successful incorporation of the relatively hydrophobic this compound will result in a significant increase in the retention time of the main peptide peak.[7]
Click Chemistry Reaction
Objective: To confirm the presence of a chemically active azido group.
Protocol:
-
Reagents:
-
Azido-peptide (cleaved and purified)
-
Alkyne-functionalized reporter (e.g., alkyne-fluorescein)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., DMF or a mixture of water and t-butanol)
-
-
Procedure (CuAAC): a. Dissolve the azido-peptide and a slight excess of the alkyne-reporter in the chosen solvent. b. Add a solution of CuSO₄. c. Add a fresh solution of sodium ascorbate to reduce Cu(II) to the catalytic Cu(I) species. d. Allow the reaction to proceed at room temperature for 1-4 hours.[3]
-
Analysis: Analyze the reaction mixture by HPLC and MS. A new peak with a longer retention time and the expected mass of the peptide-reporter conjugate will confirm the successful click reaction and, therefore, the presence of the incorporated azido group. If a fluorescent alkyne was used, the product can also be visualized under UV light after separation by techniques like SDS-PAGE.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the confirmation process.
Caption: General workflow for confirming this compound incorporation.
References
- 1. Bot Detection [iris-biotech.de]
- 2. peptide.com [peptide.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsra.net [ijsra.net]
- 5. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. almacgroup.com [almacgroup.com]
- 8. peptide.com [peptide.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Azide-Containing Amino Acids for Bioconjugation and Peptide Modification
For researchers, scientists, and drug development professionals, the site-specific modification of peptides and proteins is a powerful tool. Azide-containing amino acids, which serve as chemical handles for bioorthogonal "click" chemistry, are central to this endeavor. This guide provides a detailed comparison of Fmoc-Abg(N₃)-OH with other commonly used azide-containing amino acids, supported by experimental data and protocols to aid in the selection of the optimal building block for your research needs.
This comparison focuses on key performance aspects including chemical synthesis, incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and subsequent bioconjugation efficiency through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction to Azide-Containing Amino Acids
Azide-containing amino acids are non-canonical amino acids that possess an azide moiety (-N₃). This functional group is exceptionally useful in chemical biology and drug development due to its bioorthogonality; it does not react with biological molecules under physiological conditions, ensuring that modifications are highly specific. The azide group can selectively react with an alkyne partner through "click" chemistry, forming a stable triazole linkage. This allows for the precise attachment of a wide range of molecules, including fluorophores, polyethylene glycol (PEG) chains, and drug payloads.
Fmoc-Abg(N₃)-OH, or N-(9-Fluorenylmethyloxycarbonyl)-N-(4-azidobutyl)glycine, is a peptoid building block that introduces an azide functionality into the peptide backbone.[1] This contrasts with more conventional azide-containing amino acids where the azide is part of the side chain. This structural difference can influence the conformational properties of the resulting peptide or peptoid.
Other widely utilized azide-containing amino acids include Fmoc-p-azido-L-phenylalanine (Fmoc-pAzF), which incorporates an aromatic azide, and Fmoc-L-azidohomoalanine (Fmoc-Aha), which has an aliphatic azide side chain.
Performance Comparison
A direct, head-to-head quantitative comparison of Fmoc-Abg(N₃)-OH with other azide-containing amino acids in terms of reaction kinetics, solubility, and stability is not extensively available in peer-reviewed literature. However, by compiling available data and established protocols, we can infer a comparative understanding of their performance.
| Feature | Fmoc-Abg(N₃)-OH | Fmoc-p-azido-L-phenylalanine (pAzF) | Fmoc-L-azidohomoalanine (Aha) |
| Structure | Backbone (peptoid) azide | Aromatic side-chain azide | Aliphatic side-chain azide |
| Synthesis | Typically a multi-step synthesis | Established multi-step synthesis from protected p-amino-L-phenylalanine | Efficient two-step synthesis from Fmoc-protected glutamine[2][3] |
| Click Chemistry Reactivity (Qualitative) | Participates in both CuAAC and SPAAC[4] | Well-established for both CuAAC and SPAAC | Routinely used in both CuAAC and SPAAC |
| Potential Applications | Peptoid synthesis, PNA synthesis, backbone modifications[4] | Bioconjugation, drug delivery, fluorescent labeling[5] | Protein engineering, metabolic labeling, bioconjugation |
| Solubility Impact on Peptides | Data not available. The flexible butyl chain may impact solubility. | The aromatic ring can increase hydrophobicity. | Generally considered to have a moderate impact on peptide solubility. |
| Stability in SPPS | Generally stable under standard Fmoc-SPPS conditions. | Stable under standard Fmoc-SPPS conditions. | Stable under standard Fmoc-SPPS conditions. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these specialized amino acids. Below are representative protocols for their synthesis, incorporation into peptides, and subsequent click chemistry reactions.
Synthesis of Fmoc-L-azidohomoalanine (Fmoc-Aha-OH)
This protocol is adapted from an efficient two-step synthesis starting from Fmoc-protected glutamine.[2][3]
Step 1: Hofmann Rearrangement
-
Dissolve Fmoc-Gln-OH in a 2:1 mixture of DMF and water.
-
Add pyridine and [bis(trifluoroacetoxy)iodo]benzene.
-
Stir the reaction at room temperature for 14 hours.
-
Isolate the resulting Fmoc-Dab-OH by filtration.
Step 2: Diazo Transfer
-
Dissolve the Fmoc-Dab-OH in a biphasic mixture of water, methanol, and dichloromethane.
-
Add copper(II) sulfate pentahydrate and imidazole-1-sulfonyl azide hydrochloride.
-
Adjust the pH to 9 with an aqueous potassium carbonate solution.
-
Stir the mixture vigorously for 18 hours.
-
After an extractive workup and acidification, the final product, Fmoc-Aha-OH, is isolated.
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual steps for incorporating an azide-containing amino acid into a growing peptide chain on a solid support.[6]
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-azido-amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF, dichloromethane (DCM), and then DMF again.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Cleave the completed peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol is for the modification of an azide-containing peptide with an alkyne-functionalized molecule.
-
Dissolve Peptide: Dissolve the azide-containing peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare Reagents:
-
Prepare a stock solution of the alkyne-functionalized molecule in an organic solvent like DMSO.
-
Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate.
-
Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) catalyst.
-
-
Reaction Mixture:
-
To the peptide solution, add the alkyne-functionalized molecule.
-
Add the THPTA ligand.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation: Gently agitate the reaction mixture at room temperature, protected from light, for 1-4 hours.
-
Purification: Purify the resulting triazole-linked conjugate using methods such as HPLC.
Signaling Pathways and Applications
The ability to site-specifically modify proteins has profound implications for studying and manipulating cellular signaling pathways. For instance, an azide-containing amino acid can be incorporated into a kinase of interest. Subsequent click chemistry can then be used to attach a fluorescent probe to visualize its localization within the cell or to attach a small molecule inhibitor to study its function.
Conclusion
The selection of an appropriate azide-containing amino acid is critical and depends on the specific research goals. While Fmoc-Abg(N₃)-OH offers a unique approach to modify the peptide backbone, potentially influencing its structure and function, more established analogues like Fmoc-p-azido-L-phenylalanine and Fmoc-L-azidohomoalanine have a greater wealth of supporting literature and established performance characteristics.
The provided protocols offer a starting point for the synthesis and application of these powerful chemical tools. As research in this area continues to expand, it is anticipated that more direct comparative studies will become available, further guiding the rational design of modified peptides and proteins for therapeutic and diagnostic applications. Researchers should carefully consider the desired location of the azide (backbone vs. side chain), the potential impact on peptide structure, and the availability of synthetic protocols when choosing the optimal building block for their studies.
References
Unlocking Versatile PNA Conjugates: The Advantages of Fmoc-Abg(N₃)-OH for Post-Synthesis Modification
For researchers, scientists, and drug development professionals, the synthesis of high-quality Peptide Nucleic Acids (PNAs) is paramount for applications ranging from antisense therapeutics to advanced molecular diagnostics. The choice of monomer is a critical determinant of the success and versatility of the final PNA oligomer. This guide provides a comprehensive comparison of Fmoc-Abg(N₃)-OH, an azido-functionalized gamma-PNA monomer, with conventional Fmoc-PNA monomers, highlighting its principal advantage: the introduction of a bioorthogonal handle for post-synthetic "click" chemistry modifications.
While standard Fmoc-PNA monomers are workhorses for constructing the core PNA sequence, the incorporation of functional moieties such as fluorophores, peptides, or therapeutic agents often requires specialized, and sometimes cumbersome, on-resin synthesis strategies. Fmoc-Abg(N₃)-OH circumvents these challenges by introducing a chemically inert azide group that can be selectively and efficiently modified after the PNA oligomer has been synthesized and purified. This approach, primarily utilizing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, offers unparalleled flexibility in the design and synthesis of complex PNA conjugates.
Performance Comparison: Fmoc-Abg(N₃)-OH vs. Standard Fmoc-PNA Monomers
The primary advantage of Fmoc-Abg(N₃)-OH lies not in altering the fundamental efficiency of the PNA synthesis itself, but in the vast possibilities it opens up for post-synthetic modifications. While direct, head-to-head quantitative comparisons of coupling efficiency between Fmoc-Abg(N₃)-OH and standard monomers are not extensively documented in readily available literature, studies on the incorporation of other modified gamma-PNA monomers suggest that coupling yields are generally comparable to standard monomers when optimized protocols are employed. The key distinction is the strategic introduction of a functional handle for subsequent conjugation.
| Feature | Fmoc-Abg(N₃)-OH | Standard Fmoc-PNA Monomers (e.g., A, T, C, G) |
| Primary Function | Introduction of a bioorthogonal azide handle for post-synthesis modification. | Building blocks for the primary PNA sequence. |
| Modification Strategy | Post-synthesis "click" chemistry (e.g., CuAAC). Highly efficient and orthogonal to PNA chemistry. | On-resin incorporation of modified monomers or post-synthesis modification of terminal ends. |
| Flexibility in Conjugation | High. A single azido-PNA can be conjugated with a wide variety of alkyne-containing molecules. | Moderate to Low. Often requires synthesis of specific modified monomers for each desired functionality. |
| Purity of Final Conjugate | Potentially higher, as the core PNA is purified before conjugation, and the click reaction is typically very clean. | Can be more challenging to purify, with potential for side-products from on-resin modifications. |
| Coupling Efficiency | Reported to be high and comparable to standard monomers with optimized protocols.[1] | High, well-established protocols available. |
| Overall Yield of Conjugate | Can be higher due to the efficiency of the click reaction and purification of intermediates. | Dependent on the complexity of the on-resin modifications. |
Experimental Protocols
I. Solid-Phase Synthesis of an Azido-Modified PNA Oligomer using Fmoc-Abg(N₃)-OH
This protocol outlines the manual solid-phase synthesis of a PNA oligomer containing an azido-functionalized monomer using standard Fmoc chemistry.
Materials:
-
Fmoc-protected PNA monomers (A, T, C, G)
-
Fmoc-Abg(N₃)-OH
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Acetic anhydride
-
Lutidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.
-
Monomer Coupling:
-
Pre-activate a 3-fold molar excess of the desired Fmoc-PNA monomer (or Fmoc-Abg(N₃)-OH) with a 3-fold molar excess of DIC and Oxyma Pure in DMF for 5 minutes.
-
Add the activated monomer solution to the resin and agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Capping: Cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and lutidine in DMF (5:6:89 v/v/v) for 10 minutes. Wash the resin with DMF.
-
Chain Elongation: Repeat steps 2-4 for each subsequent monomer in the desired sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude PNA by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the PNA, wash with cold diethyl ether, and air dry.
-
Purify the azido-PNA oligomer by reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry.
-
II. Post-Synthetic Modification of Azido-PNA via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule (e.g., a fluorescent dye) to the purified azido-PNA oligomer.
Materials:
-
Purified azido-PNA oligomer
-
Alkyne-functionalized molecule (e.g., Alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
DMSO
-
Water (nuclease-free)
Procedure:
-
Prepare Stock Solutions:
-
Azido-PNA: Dissolve in nuclease-free water to a final concentration of 1 mM.
-
Alkyne-fluorophore: Dissolve in DMSO to a final concentration of 10 mM.
-
CuSO₄: Prepare a 20 mM solution in water.
-
THPTA: Prepare a 100 mM solution in water.
-
Sodium ascorbate: Prepare a fresh 300 mM solution in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Azido-PNA solution (1 equivalent)
-
Alkyne-fluorophore solution (1.5-2 equivalents)
-
THPTA solution (10 equivalents)
-
CuSO₄ solution (5 equivalents)
-
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution (20 equivalents) to the reaction mixture.
-
Incubation: Vortex the mixture gently and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the PNA conjugate using reverse-phase HPLC to remove excess reagents and unreacted starting materials.
-
Analysis: Characterize the final product by mass spectrometry and UV-Vis spectroscopy to confirm successful conjugation.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in utilizing Fmoc-Abg(N₃)-OH for PNA synthesis and subsequent modification.
References
A Comparative Guide to Click Chemistry: CuAAC vs. SPAAC for Fmoc-Abg(N₃)-OH Conjugation
For researchers, scientists, and drug development professionals, the choice of bioorthogonal ligation chemistry is critical for the successful synthesis of complex biomolecules. This guide provides an objective comparison of two prominent click chemistry reactions—the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—for the conjugation of the versatile building block, N-(9-Fluorenylmethyloxycarbonyl)-N-(4-azidobutyl)glycine (Fmoc-Abg(N₃)-OH).
The azide-functionalized amino acid, Fmoc-Abg(N₃)-OH, is a valuable component in the synthesis of peptides, peptide nucleic acids (PNAs), and peptidomimetics. Its azido group allows for precise post-synthetic modifications using click chemistry, a suite of reactions known for their high efficiency, specificity, and biocompatibility. This guide delves into the quantitative performance and procedural nuances of CuAAC and SPAAC to aid in the selection of the optimal conjugation strategy.
Quantitative Performance: CuAAC vs. SPAAC
The efficiency of a click chemistry reaction is paramount, influencing reaction times, yields, and the integrity of the final product. Below is a summary of key performance indicators for CuAAC and SPAAC, compiled from studies on similar Fmoc-protected azido-amino acids.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Generally faster; pseudo-first-order rate constants in the range of 2.4 to 3.8 x 10⁻³ s⁻¹ have been reported for similar systems. | Generally slower; second-order rate constants of approximately 0.34 M⁻¹s⁻¹ with Dibenzocyclooctyne (DBCO) and 0.28 M⁻¹s⁻¹ with Bicyclo[6.1.0]nonyne (BCN) have been observed for related azido-amino acids.[1][2] |
| Catalyst | Requires a Cu(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. | Catalyst-free; the reaction is driven by the ring strain of the cyclooctyne.[3] |
| Biocompatibility | The cytotoxicity of the copper catalyst can be a concern for in vivo and some in vitro applications.[3] | Excellent biocompatibility due to the absence of a metal catalyst, making it ideal for live-cell labeling and in vivo studies.[3] |
| Alkyne Reagent | Simple terminal alkynes. | Bulky, strained cyclooctynes (e.g., DBCO, BCN). |
| Typical Yield | High, often exceeding 95% with optimized conditions. | High, comparable to CuAAC, though reaction times may be longer. |
| Temperature | Typically room temperature, though can be heated to increase rate. | Room temperature.[3] |
| Solvent Systems | Wide range of solvents, including DMF, DMSO, and aqueous buffers. | Compatible with a variety of solvents, including aqueous buffers suitable for biological applications.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized protocols for CuAAC and SPAAC reactions with Fmoc-protected azido-amino acids like Fmoc-Abg(N₃)-OH.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol (On-Resin)
This protocol is adapted for solid-phase peptide synthesis (SPPS) where the peptide containing the azido-amino acid is still attached to the resin.
-
Resin Swelling: Swell the resin-bound peptide containing Fmoc-Abg(N₃)-OH in N-methyl-2-pyrrolidone (NMP) for at least 4 hours.
-
Reagent Preparation:
-
Prepare a solution of the terminal alkyne (e.g., propargylglycine derivative) in a mixture of DMF and water.
-
Prepare a fresh solution of copper(II) sulfate (CuSO₄) in water.
-
Prepare a fresh solution of sodium ascorbate in water.
-
-
Reaction Mixture Assembly:
-
To the swollen resin, add the alkyne solution.
-
Sequentially add the CuSO₄ solution and the sodium ascorbate solution to the resin slurry. A typical molar excess for the alkyne, CuSO₄, and sodium ascorbate over the azide is 5, 1, and 2 equivalents, respectively.
-
-
Incubation: Gently agitate the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by analytical techniques such as HPLC after cleaving a small sample from the resin.
-
Washing: After the reaction is complete, thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol (In Solution)
This protocol is suitable for the conjugation of a purified peptide containing Fmoc-Abg(N₃)-OH with a strained cyclooctyne.
-
Reagent Dissolution:
-
Dissolve the purified peptide containing the azide functionality in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or a mixture of an organic solvent (like DMSO or DMF) and water to ensure solubility.
-
Dissolve the strained cyclooctyne (e.g., DBCO-PEG-NHS ester) in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-containing peptide solution with the cyclooctyne solution. A slight molar excess (1.2 to 2 equivalents) of the cyclooctyne is often used.
-
-
Incubation: Allow the reaction to proceed at room temperature for 4-12 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, purify the resulting peptide conjugate by RP-HPLC to remove any unreacted starting materials.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC.
Visualizing the Comparison
To further clarify the workflows and chemical transformations, the following diagrams are provided.
Caption: A flowchart illustrating the parallel experimental workflows for comparing CuAAC and SPAAC.
Caption: Chemical reaction schemes for CuAAC and SPAAC with Fmoc-Abg(N₃)-OH.
Conclusion
Both CuAAC and SPAAC are highly effective methods for the conjugation of Fmoc-Abg(N₃)-OH. The choice between them hinges on the specific requirements of the application.
-
CuAAC is often favored for its rapid kinetics and the use of smaller, less sterically demanding alkyne partners, making it a robust choice for routine peptide modifications and the synthesis of biomolecular conjugates where cytotoxicity is not a primary concern.
-
SPAAC stands out for its exceptional biocompatibility, eliminating the need for a potentially toxic copper catalyst. This makes it the superior choice for applications involving live cells, in vivo studies, and the modification of sensitive biological systems. While generally slower than CuAAC, the development of increasingly reactive strained alkynes continues to narrow this gap.
By understanding the distinct advantages and procedural differences outlined in this guide, researchers can make an informed decision to best suit their experimental goals, ensuring the efficient and successful synthesis of their target molecules.
References
Characterization of Triazole Linkage Formed from Fmoc-Abg(N3)-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable 1,2,3-triazole linkage via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely utilized strategy in peptide science and drug development. This guide provides a comprehensive overview of the characterization of the triazole linkage formed from the versatile building block, N-(9-Fluorenylmethyloxycarbonyl)-N-(4-azidobutyl)glycine (Fmoc-Abg(N3)-OH). It offers a comparative analysis with alternative bioorthogonal ligation methods, supported by experimental data and detailed protocols.
Performance Comparison: Triazole Linkage Formation Methods
The primary method for forming a triazole linkage from this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, alternative methods are available, each with distinct advantages and disadvantages.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Catalyst | Copper(I) | None (strain-promoted) | Ruthenium(II) |
| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of regioisomers, dependent on cyclooctyne | Predominantly 1,5-disubstituted triazole |
| Reaction Rate | Very fast (minutes to a few hours) | Generally slower than CuAAC[1] | Moderate to fast |
| Biocompatibility | Potential cytotoxicity due to copper catalyst | Excellent, copper-free | Generally considered more biocompatible than copper |
| Alkyne Substrate | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) | Terminal and internal alkynes |
| Ideal Application | In vitro synthesis, material science, routine peptide modification | In vivo and live-cell labeling, applications sensitive to copper | Generation of 1,5-disubstituted triazoles for specific structural requirements |
Characterization of the Triazole Linkage
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for monitoring the progress of the CuAAC reaction and assessing the purity of the final product. The formation of the triazole linkage results in a change in the polarity of the peptide, leading to a shift in its retention time on a reverse-phase column.
| Compound | Description | Expected Retention Time Shift |
| Starting Peptide-Azide | Peptide containing Fmoc-Abg(N3) | Baseline |
| Product Peptide-Triazole | Peptide after successful CuAAC reaction | Increase in retention time due to the increased hydrophobicity of the triazole ring compared to the azide group. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the triazole-containing peptide. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the location of the modification.
| Analytical Method | Expected Observation for Triazole-Linked Peptide |
| Electrospray Ionization (ESI-MS) | A peak corresponding to the calculated molecular weight of the peptide with the incorporated triazole linkage. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) | A single major peak corresponding to the molecular mass of the desired product. |
| Tandem MS (MS/MS) | Fragmentation pattern consistent with the peptide sequence, with the triazole linkage remaining intact on the backbone. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the triazole-containing peptide. The formation of the triazole ring gives rise to characteristic signals in both ¹H and ¹³C NMR spectra.
Note: The following are typical chemical shift ranges for 1,4-disubstituted 1,2,3-triazoles in peptides and are for illustrative purposes.
¹H NMR Spectroscopy
| Proton | Representative Chemical Shift (δ, ppm) |
| Triazole-H | 7.5 - 8.5 (singlet) |
| CH₂ adjacent to triazole | 4.0 - 5.0 |
¹³C NMR Spectroscopy
| Carbon | Representative Chemical Shift (δ, ppm) |
| Triazole-C4 | 120 - 130 |
| Triazole-C5 | 140 - 150 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for monitoring the disappearance of the azide starting material and the appearance of the triazole product.
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Observation during Reaction |
| Azide (N₃) | ~2100 | Disappearance of this sharp peak indicates consumption of the starting material. |
| Triazole Ring | ~1540, ~1470, ~1020 | Appearance of new peaks in this region can indicate the formation of the triazole ring. |
Experimental Protocols
On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the on-resin cycloaddition of an azide-containing peptide (incorporating this compound) with a terminal alkyne.
Materials:
-
Peptide-resin containing the azido moiety
-
Terminal alkyne (5-10 equivalents)
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI) (1-2 equivalents)
-
Sodium ascorbate (5-10 equivalents)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (1-2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2-4 equivalents)
-
N,N-Dimethylformamide (DMF) or a mixture of DMF/water or tBuOH/water
Procedure:
-
Swell the peptide-resin in DMF.
-
In a separate vial, dissolve the alkyne, copper(I) source, and ligand in DMF.
-
Add the sodium ascorbate solution to the alkyne/copper/ligand mixture.
-
Add the resulting solution to the swollen peptide-resin.
-
Add DIPEA to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by a qualitative test (e.g., Kaiser test on a small sample).
-
Wash the resin extensively with DMF, dichloromethane (DCM), and methanol.
-
Dry the resin under vacuum.
-
The peptide can then be cleaved from the resin using standard procedures (e.g., TFA cocktail).
Visualizations
References
Navigating Purity in Peptoid Synthesis: A Comparative Guide to the Analysis of Fmoc-Abg(N3)-OH Based Peptoids
For researchers, scientists, and drug development professionals venturing into the synthesis of novel peptoids, ensuring the purity of the final product is a critical, non-negotiable step. The incorporation of functionalized monomers, such as Fmoc-Abg(N3)-OH, introduces unique challenges and necessitates a robust analytical strategy. This guide provides a comparative overview of the essential techniques for purity analysis of synthetic peptoids, with a special focus on those constructed using the azide-containing building block, this compound. We present supporting experimental data and detailed protocols to empower researchers in making informed decisions for their analytical workflows.
Peptoids, or N-substituted glycine oligomers, are a class of peptidomimetics that have garnered significant interest in drug discovery and materials science due to their enhanced proteolytic stability and conformational flexibility. The submonomer synthesis method is the most prevalent approach for their creation, offering a high degree of control over the sequence and side-chain diversity. The use of specialized monomers like this compound allows for the introduction of an azide functional group, a versatile handle for subsequent "click" chemistry modifications. However, the introduction of this reactive moiety, coupled with the intricacies of the synthesis process, can lead to a variety of impurities that may compromise experimental results and therapeutic efficacy.
The Analytical Toolkit: A Comparison of Methods
The primary methods for assessing the purity of synthetic peptoids are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Each technique provides distinct yet complementary information, and their combined use is considered the gold standard for comprehensive purity analysis.
| Analytical Technique | Principle of Separation/Detection | Information Provided | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. | Purity (% area), retention time, presence of impurities with different hydrophobicity. | High resolution, quantitative, well-established for peptides and peptoids.[1][2][3] | May not resolve co-eluting impurities, UV detection is dependent on the presence of a chromophore. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer. | Molecular weight confirmation of the main product and impurities, fragmentation patterns for structural elucidation.[4][5][6] | High specificity and sensitivity, provides molecular weight information for each separated peak.[1] | Ionization efficiency can vary between compounds, complex data analysis. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Soft ionization technique that allows for the analysis of large, non-volatile molecules. | Rapid molecular weight determination of the main product. | High throughput, tolerant to some salts and buffers. | Primarily for molecular weight confirmation, not ideal for quantitative purity assessment of complex mixtures. |
Unmasking Impurities in this compound Based Peptoid Synthesis
The submonomer synthesis of peptoids, while efficient, can give rise to a range of impurities. Understanding the potential sources of these byproducts is crucial for optimizing both the synthesis and the analytical methods for their detection.
Common Impurities in Submonomer Peptoid Synthesis:
-
Truncated Sequences: Incomplete acylation or displacement reactions at any stage of the synthesis will result in peptoid chains that are shorter than the target sequence.
-
Deletion Sequences: Failure to add a monomer unit, followed by the successful addition of subsequent monomers, leads to sequences lacking an internal residue.
-
Side Products from Reagents: Impurities in the starting materials, such as the this compound monomer or the primary amines, can be incorporated into the growing peptoid chain.
-
Diketopiperazine Formation: Cyclization of the first two residues on the solid support can lead to this common byproduct, especially with certain amine side chains.[4]
-
Products of Side Reactions: The bromoacetylation step can sometimes lead to side reactions with nucleophilic side chains of the incorporated amines.[4][7]
Potential Impurities Specific to this compound:
While the azide group is generally stable under the conditions of solid-phase peptoid synthesis, its reactivity should be considered. Potential side reactions, though less common, could include:
-
Reduction of the Azide: Although unlikely with the standard reagents used in peptoid synthesis, exposure to certain reducing agents could convert the azide to an amine.
-
Cycloaddition Reactions: If the synthesis involves other monomers with alkyne functionalities, there is a potential for premature intramolecular or intermolecular click reactions, especially in the presence of trace metals.
Experimental Protocols for Purity Analysis
1. Analytical Reverse-Phase HPLC (RP-HPLC)
This protocol is a general guideline and should be optimized for the specific peptoid sequence.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For highly hydrophobic peptoids, a C4 or a cyano column may provide better resolution.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 30 minutes. This should be optimized to achieve good separation of the main peak from impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm (for the amide backbone) and 280 nm (if aromatic residues are present).
-
Sample Preparation: Dissolve the crude or purified peptoid in the initial mobile phase composition (e.g., 95% A, 5% B) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[2]
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is designed for molecular weight confirmation and impurity identification.
-
Instrumentation: An HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.
-
Column and Mobile Phases: Similar to the analytical RP-HPLC protocol. However, for improved MS sensitivity, formic acid (0.1%) can be used as a modifier instead of TFA, as TFA can cause ion suppression.[8][9]
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ion mode is typically used for peptoids.
-
Mass Range: Scan a range that includes the expected molecular weight of the target peptoid and potential impurities (e.g., m/z 300-2000).
-
Fragmentation (MS/MS): To aid in impurity identification, tandem mass spectrometry (MS/MS) can be performed on the main peak and any significant impurity peaks. The fragmentation of the peptoid backbone can provide sequence information.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful purity analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Frontiers | Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection [frontiersin.org]
- 5. escholarship.org [escholarship.org]
- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 7. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
A Comparative Guide to Linkers for Bioconjugation with Fmoc-Abg(N₃)-OH
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids, such as Fmoc-4-azidomethyl-L-phenylalanine (Fmoc-Abg(N₃)-OH), into peptides and proteins has become a pivotal technique in drug development, proteomics, and diagnostics. The azide moiety of Fmoc-Abg(N₃)-OH serves as a versatile chemical handle for bioorthogonal conjugation, allowing for the precise attachment of various molecular entities, including fluorophores, polyethylene glycol (PEG), and cytotoxic drugs. The choice of linker chemistry is critical and directly impacts the efficiency, stability, and biocompatibility of the final bioconjugate.
This guide provides an objective comparison of the two predominant "click chemistry" ligation strategies for bioconjugation with Fmoc-Abg(N₃)-OH: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The comparison is supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal linker strategy for their specific application.
Performance Comparison of Bioconjugation Linkers
The selection of a linker strategy for Fmoc-Abg(N₃)-OH is a trade-off between reaction kinetics, biocompatibility, and the nature of the biomolecule being modified. The following table summarizes the key quantitative performance metrics for CuAAC and various commonly used SPAAC linkers.
| Parameter | CuAAC | SPAAC (DBCO) | SPAAC (BCN) |
| Reaction Type | Copper-Catalyzed Cycloaddition | Strain-Promoted Cycloaddition | Strain-Promoted Cycloaddition |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 10 - 200[1] | ~0.34 | ~0.28 |
| Biocompatibility | Potentially cytotoxic due to copper catalyst[2] | High, no metal catalyst required | High, no metal catalyst required |
| Reaction Conditions | Aqueous buffer, requires Cu(I) source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) | Aqueous buffer, physiological pH and temperature | Aqueous buffer, physiological pH and temperature |
| Linkage Formed | 1,4-disubstituted 1,2,3-triazole | 1,2,3-triazole (regioisomeric mixture) | 1,2,3-triazole (regioisomeric mixture) |
| Stability of Linkage | High | High | High |
| Key Advantage | Very fast reaction kinetics | Excellent biocompatibility, no catalyst needed | Good balance of stability and reactivity |
| Key Disadvantage | Copper toxicity can be a concern for in vivo applications and can damage some proteins.[2] | Generally slower kinetics than CuAAC[1] | Slower kinetics than CuAAC |
Experimental Workflows and Logical Relationships
The general workflow for bioconjugation to a peptide or protein containing an azido group, such as that introduced by Fmoc-Abg(N₃)-OH, involves two main stages: incorporation of the azido amino acid and the subsequent "click" reaction with a linker-payload molecule.
Caption: General workflow for bioconjugation using Fmoc-Abg(N₃)-OH.
The decision between CuAAC and SPAAC is a critical step in the experimental design, dictated by the sensitivity of the biomolecule and the intended application.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Fmoc-Abg(N3)-OH
For Immediate Implementation by Laboratory Personnel
The proper handling and disposal of specialty chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides essential guidance on the safe disposal of Fmoc-Abg(N3)-OH, a reagent used in click chemistry and peptidomimetic synthesis. The presence of an azido group (N3) necessitates specific handling procedures to mitigate risks associated with this potentially energetic functional group.
I. Understanding the Hazards
This compound combines the properties of an Fmoc-protected amino acid with an organic azide. While Fmoc-protected amino acids are generally considered stable, the azido group introduces specific hazards that must be addressed during disposal.
-
Azido Group Reactivity: Organic azides can be energetic and may decompose violently under certain conditions, such as exposure to heat, shock, friction, or strong acids.
-
Formation of Hazardous Compounds: Contact of azides with strong acids can form hydrazoic acid, which is both toxic and explosive.[1] Additionally, azides can react with heavy metals (e.g., lead, copper, silver, mercury) to form highly shock-sensitive and explosive metal azides.[1][2] This is a critical consideration for disposal, particularly concerning contact with metal drainpipes or containers.
A safety data sheet for a similar compound, Fmoc-δ-azido-Nva-OH, indicates that it may cause skin, eye, and respiratory irritation.[3]
II. Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A flame-retardant laboratory coat. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. |
III. Step-by-Step Disposal Protocol
The primary goal for the disposal of this compound is to neutralize the reactive azido group before it enters the waste stream. This process, known as "quenching," converts the azide into a less hazardous substance.
A. Quenching of the Azido Group
This procedure should be performed in a chemical fume hood.
-
Preparation:
-
Prepare a solution of sodium nitrite (NaNO₂) in water. A 20% excess of sodium nitrite relative to the amount of this compound to be quenched is recommended.
-
Prepare a separate solution of a weak acid, such as 1 M hydrochloric acid (HCl) or acetic acid.
-
-
Reaction Setup:
-
Dissolve the this compound waste in a suitable organic solvent (e.g., THF, acetone) in a flask equipped with a stirrer.
-
Place the flask in an ice bath to control the reaction temperature.
-
-
Quenching Procedure:
-
Slowly add the sodium nitrite solution to the stirred solution of this compound.
-
After the addition of sodium nitrite, slowly add the weak acid solution dropwise. The acidification will generate nitrous acid in situ, which then reacts with the azide.[1]
-
Caution: The reaction will produce nitrogen gas, which will be visible as bubbling.[1] Ensure the addition is slow enough to control the rate of gas evolution and prevent foaming over.
-
Stir the reaction mixture at room temperature for at least one hour after the gas evolution has ceased to ensure the complete destruction of the azide.
-
-
Verification of Quenching (Optional but Recommended):
-
The absence of the azide can be confirmed by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the characteristic azide stretch at ~2100 cm⁻¹).
-
B. Disposal of the Quenched Waste
-
Neutralization:
-
After confirming the destruction of the azide, neutralize the reaction mixture with a base such as sodium bicarbonate until the pH is between 6 and 8.
-
-
Waste Collection:
-
The neutralized solution should be collected in a clearly labeled hazardous waste container. The label should accurately reflect the contents, including the solvents used and the reaction byproducts.
-
Crucially, do not mix this waste with heavy metal waste.
-
-
Final Disposal:
IV. Emergency Procedures
-
Spills: In the event of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed, labeled plastic container for disposal. Do not use combustible materials like paper towels to clean up large spills.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Fmoc-Abg(N3)-OH
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Fmoc-Abg(N3)-OH, a click chemistry reagent containing an azide group. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Body Part | Required PPE | Specification/Standard |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Check for leaks before use by filling with water. |
| Eyes/Face | Safety glasses with side shields or goggles; face shield | ANSI Z87.1 certified. A face shield should be worn when there is a risk of splashing. |
| Body | Laboratory coat | Standard cotton or polyester lab coat. |
| Respiratory | Use in a well-ventilated area or with a fume hood | Avoid breathing dust, fumes, or vapors.[1] |
Always inspect PPE for damage before use and ensure it fits correctly.[2] Contaminated clothing should be removed immediately, double-bagged, and laundered separately from other clothing.[2]
Hazard Identification and Precautionary Measures
Based on data for structurally similar compounds like Fmoc-δ-azido-Nva-OH, this compound should be handled as a hazardous substance.[1]
Hazard Statements:
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Wash hands and any exposed skin thoroughly after handling.[1] Use only outdoors or in a well-ventilated area.[1] Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
Response:
-
If on skin: Wash with plenty of water.[1] If skin irritation occurs, seek medical attention.[1] Take off contaminated clothing and wash it before reuse.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a well-ventilated place.[1] Keep container tightly closed.[1] Store locked up.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
Operational Workflow for Handling and Disposal
The following diagram outlines the standard procedure for the safe handling and disposal of this compound in a laboratory setting.
Experimental Protocols: Fmoc Deprotection
A primary application of Fmoc-protected amino acids is in solid-phase peptide synthesis (SPPS), where the Fmoc group is removed to allow for peptide chain elongation.[3][4]
Objective: To remove the Fmoc protecting group from the N-terminus of a peptide-resin.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% piperidine in dimethylformamide (DMF) (v/v)
-
Washing solvent: DMF
-
Reaction vessel for SPPS
Procedure:
-
To the Fmoc-protected peptide-resin in the reaction vessel, add the 20% piperidine in DMF solution.
-
Agitate the mixture at room temperature for the recommended time (typically 5-20 minutes, this may need to be performed twice).
-
Drain the deprotection solution from the reaction vessel.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5] This washing step is critical to prevent side reactions in the subsequent coupling step.[6]
-
The deprotected peptide-resin is now ready for the next amino acid coupling step.
Note: The Fmoc deprotection mechanism involves a β-elimination reaction initiated by a base, typically a secondary amine like piperidine.[4][7] The process yields the deprotected amine, carbon dioxide, and a dibenzofulvene (DBF) byproduct, which is scavenged by the base.[5]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. genscript.com [genscript.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
